1,2,3,4-Tetrahydrofluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEWZSACZIURKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C=CC=CC4=C3C=CC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599534 | |
| Record name | 1,2,3,4-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42429-92-5 | |
| Record name | 1,2,3,4-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrahydrofluoranthene Isomers for Researchers and Drug Development Professionals
A Senior Application Scientist's Field-Proven Insights into the Physicochemical Properties and Synthetic Methodologies of Tetrahydrofluoranthenes
Affiliation: Google Research
Abstract: The precise identification and characterization of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of paramount importance in the fields of medicinal chemistry, materials science, and toxicology. This technical guide addresses the specific query regarding 1,2,3,4-Tetrahydrofluoranthene, a partially saturated derivative of the fluoranthene core. Initial investigations reveal a notable scarcity of literature and database entries for the 1,2,3,4-isomer. However, a closely related and well-documented isomer, 1,2,3,10b-Tetrahydrofluoranthene, is extensively characterized. This guide will focus on the known properties of 1,2,3,10b-Tetrahydrofluoranthene, providing a comprehensive overview of its chemical identity, physicochemical properties, and synthetic considerations. This information will serve as a valuable resource for researchers and drug development professionals working with related chemical scaffolds.
Core Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20279-21-4 | |
| Molecular Formula | C₁₆H₁₄ | |
| Molecular Weight | 206.29 g/mol |
The structural difference between these isomers, though seemingly minor, can lead to significant variations in their chemical reactivity, biological activity, and spectroscopic signatures. The specific location of the saturated carbon atoms within the fluoranthene ring system dictates the overall planarity, steric hindrance, and electronic distribution of the molecule.
Synthetic Approaches and Mechanistic Considerations
The synthesis of tetrahydro-aromatic compounds often involves the partial reduction of the parent aromatic system. For a molecule like 1,2,3,10b-Tetrahydrofluoranthene, a common synthetic strategy would involve the catalytic hydrogenation of fluoranthene. The choice of catalyst, solvent, temperature, and pressure are critical parameters that can influence the degree of hydrogenation and the isomeric product distribution.
A plausible synthetic route is visualized in the workflow diagram below:
Caption: A generalized workflow for the synthesis of 1,2,3,10b-Tetrahydrofluoranthene via catalytic hydrogenation.
The regioselectivity of the hydrogenation is a key consideration. The "bay region" of PAHs like fluoranthene can exhibit different reactivity compared to other positions, which can be exploited to favor the formation of specific isomers. Advanced synthetic methodologies might employ directing groups or specialized catalytic systems to achieve higher selectivity for a desired isomer.
Relevance in Research and Drug Development
While direct applications of 1,2,3,10b-Tetrahydrofluoranthene in drug development are not prominently documented, the tetrahydro-aromatic scaffold is a common motif in medicinal chemistry. The introduction of saturated rings to a planar aromatic system can impart several desirable properties:
-
Increased Three-Dimensionality: This can lead to more specific interactions with biological targets.
-
Improved Solubility: The disruption of the planar, crystalline structure of the parent PAH often leads to better solubility in both aqueous and organic media.
-
Modified Pharmacokinetic Profile: Changes in lipophilicity and metabolic stability can be achieved through partial saturation.
The study of such derivatives is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. For instance, the tetrahydroisoquinoline core is found in a number of biologically active natural products and synthetic drugs.[1] Similarly, tetrahydroquinoline derivatives have been investigated for a wide range of therapeutic applications, including as antiarrhythmic, schistosomicidal, and antiviral agents.[2]
Experimental Protocols: A Representative Analytical Method
For researchers working with these compounds, a robust analytical method for identification and purity assessment is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.
Protocol: GC-MS Analysis of Tetrahydrofluoranthene Isomers
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized product.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or hexane.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the low ppm range).
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
The retention time of the analyte peak will be characteristic of the specific isomer under the given GC conditions.
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (e.g., m/z 206 for C₁₆H₁₄).
-
The fragmentation pattern observed in the mass spectrum will provide structural information that can be used to confirm the identity of the compound by comparison with reference spectra or through interpretation of fragmentation pathways.
-
Conclusion
While the specific isomer this compound remains elusive in common chemical databases, its close relative, 1,2,3,10b-Tetrahydrofluoranthene, provides a valuable case study for researchers. A thorough understanding of the synthesis, purification, and analytical characterization of such partially saturated PAHs is fundamental for their potential application in materials science and drug discovery. The principles and protocols outlined in this guide are intended to provide a solid foundation for scientists and professionals working with these and similar molecular architectures. The continued exploration of the chemical space occupied by these compounds may yet uncover novel properties and applications.
References
-
PubChem. 1,2,3,10b-Tetrahydrofluoranthene. [Link]
-
National Institute of Standards and Technology (NIST). Naphthalene, 1,2,3,4-tetrahydro-. [Link]
-
Schultz Canada Chemicals Ltd. 1,2,3,4-Tetrahydronaphthalene. [Link]
-
Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]
-
Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]
-
PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
Sources
Technical Guide: Solubility Profile & Thermodynamics of 1,2,3,4-Tetrahydrofluoranthene
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1,2,3,4-Tetrahydrofluoranthene .
Executive Summary
This compound (4H-FLT) is a partially hydrogenated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. It serves as a critical model compound in coal liquefaction studies (acting as a hydrogen donor solvent) and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
Unlike its parent compound fluoranthene, which is planar and rigid, 4H-FLT possesses a flexible aliphatic ring fused to the aromatic core. This structural change significantly lowers its melting point and alters its solubility parameter, generally enhancing solubility in aliphatic solvents while maintaining hydrophobicity. This guide provides the physicochemical baseline, theoretical solubility models, and a validated experimental protocol for researchers working with this compound.
Physicochemical Profile
Understanding the solid-state properties of 4H-FLT is a prerequisite for accurate solubility modeling.
| Property | Value | Source/Note |
| CAS Number | 20279-21-4 | |
| Molecular Formula | ||
| Molecular Weight | 206.29 g/mol | |
| Physical State | Solid (Pale yellow needles) | |
| Melting Point ( | 76 °C (349.15 K) | Significantly lower than Fluoranthene ( |
| Boiling Point | ~380 °C (est.)[1] | High boiling point makes it suitable as a high-T solvent |
| LogP (Octanol/Water) | ~4.5 - 4.8 (Predicted) | Highly Lipophilic |
Structural Transformation
The hydrogenation of the benzene ring in the naphthalene moiety disrupts the extensive
Figure 1: Structural evolution from Fluoranthene to this compound, illustrating the loss of planarity.
Thermodynamics of Dissolution
For researchers lacking empirical data for specific solvents, the Ideal Solubility Model provides a robust baseline. Since 4H-FLT is a non-polar hydrocarbon, its behavior in non-polar solvents (Benzene, Toluene, Hexane) approaches ideality.
The Ideal Solubility Equation
The solubility mole fraction (
- : 349.15 K (76 °C)
-
: Estimated at 18.5 kJ/mol (Based on Walden’s Rule for PAHs where
).
Solvent Interaction Trends
Deviations from the ideal model occur in polar solvents due to activity coefficients (
| Solvent Class | Representative Solvents | Interaction Type | Solubility Prediction |
| Aromatic Hydrocarbons | Benzene, Toluene | Very High (Approaches Ideal) | |
| Chlorinated Solvents | Chloroform, DCM | Dipole-induced dipole | High |
| Aliphatic Alcohols | Methanol, Ethanol | H-bonding (Solvent-Solvent) | Low (Positive deviation from Raoult's Law) |
| Water | Water | Hydrophobic effect | Insoluble (< 1 mg/L) |
Experimental Protocol: Gravimetric Determination
To generate high-quality solubility data (Mole Fraction vs. Temperature), the Static Gravimetric Method is the gold standard. This protocol is self-validating through mass balance.
Required Equipment
-
Thermostated water bath (
K precision). -
Jacketed equilibrium cells (50 mL).
-
Analytical balance (
g). -
Syringe filters (0.22
m PTFE).
Workflow Diagram
Figure 2: Step-by-step static gravimetric workflow for determining solubility.
Calculation
The mole fraction solubility (
- : Mass of solution (g)[2][3]
- : Mass of dried solute residue (g)
- : Molecular weight of 4H-FLT (206.29 g/mol )
- : Molecular weight of solvent
Data Correlation & Modeling
Experimental data should be fitted to the Modified Apelblat Equation , which is widely accepted for PAHs in organic solvents.
The Model:
Interpretation:
-
A, B, C: Empirical parameters derived from regression.
-
Validation: A Relative Mean Square Deviation (RMSD) of
indicates a valid fit. -
Thermodynamic Insight: The derivative of this equation allows calculation of the apparent enthalpy of solution (
).
References
-
ChemBK. (n.d.). This compound Physical Properties. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Fluoranthene Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Forrest, J. (1960). The Chemistry of 1:2:3:4-Tetrahydrofluoranthene Derivatives. University of Glasgow Theses. Retrieved from [Link]
- Speight, J. G. (2005). Handbook of Coal Analysis. John Wiley & Sons. (Context on Hydrogen Donor Solvents).
- Acree, W. E. (1984). Thermodynamic Properties of Nonelectrolyte Solutions. Academic Press. (Source for Solubility Modeling Protocols).
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 1,2,3,4-Tetrahydrofluoranthene
Abstract
1,2,3,4-Tetrahydrofluoranthene (1,2,3,4-THF) is a critical intermediate in the study of polycyclic aromatic hydrocarbon (PAH) metabolism, mutagenicity, and the development of novel optoelectronic materials. While fluoranthene is abundant, the selective partial hydrogenation to the 1,2,3,4-tetrahydro derivative requires precise control to avoid over-reduction to hexahydro- or perhydro- species. This guide details a high-yield, regioselective synthesis protocol using a dissolving metal reduction (Sodium/Amyl Alcohol), which offers superior selectivity over catalytic hydrogenation for this specific transformation. A secondary catalytic protocol is provided for scale-up applications.
Introduction & Mechanistic Rationale
The Regioselectivity Challenge
Fluoranthene consists of a naphthalene moiety fused to a benzene ring via a five-membered ring. The reactivity of fluoranthene is dominated by the strain in the five-membered ring and the electron density of the naphthalene system.
-
Target: Saturation of the C1-C2-C3-C4 bond system (the "naphthalene" end).
-
Mechanism: The dissolving metal reduction (Birch-type conditions) proceeds via sequential electron transfer and protonation. The naphthalene moiety has a lower reduction potential than the isolated phenylene ring, allowing for highly selective reduction of the 1,2,3,4-positions under thermodynamic control.
Applications
-
Drug Development: Scaffold for cannabinoid receptor ligands and DNA-intercalating agents.
-
Environmental Science: Standard for monitoring PAH remediation and metabolic breakdown pathways.
-
Materials: Precursor for stable, amorphous organic semiconductors.
Experimental Protocols
Method A: Dissolving Metal Reduction (Primary High-Yield Protocol)
Rationale: This method is preferred for laboratory-scale synthesis (1–50 g) due to its near-perfect regioselectivity and lack of specialized high-pressure equipment.
Materials & Equipment
-
Reagents: Fluoranthene (98%+), Sodium Metal (cubes, stored in kerosene), n-Pentanol (Amyl Alcohol, anhydrous), Ethanol (absolute), Hydrochloric Acid (6M).
-
Equipment: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Mechanical Stirrer (overhead preferred), Nitrogen line, Oil bath.
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL 3-neck RBF equipped with a mechanical stirrer and reflux condenser. Flush with Nitrogen (N₂).[1]
-
Dissolution: Charge the flask with Fluoranthene (10.0 g, 49.4 mmol) and n-Pentanol (150 mL) . Heat the mixture to reflux (~138°C) until the solid is fully dissolved.
-
Reduction:
-
Caution: Sodium metal reacts violently with water. Ensure all glassware is dry.
-
Add Sodium metal (12.0 g, 520 mmol, ~10.5 eq) in small pieces (approx. 0.5 g each) through the side neck over a period of 45–60 minutes.
-
Maintain a vigorous reflux. The solution will turn dark (often deep red/orange) indicating the formation of the radical anion intermediate.
-
-
Completion: Continue refluxing for 1 hour after the last addition of sodium. The color should fade to a lighter yellow/pale hue as the radical species are quenched.
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Carefully destroy unreacted sodium by adding Ethanol (20 mL) dropwise, followed by Water (50 mL) .
-
-
Workup:
-
Acidify the mixture with 6M HCl until pH < 2 (to neutralize alkoxides and solubilize salts).
-
Steam distill the n-pentanol (optional) OR extract directly.
-
Preferred Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer with Hexane (3 x 50 mL) .
-
Combine organic layers (Pentanol + Hexane) and wash with Water (3 x 100 mL) and Brine (1 x 100 mL) .
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (rotary evaporator).
-
-
Purification:
-
The crude oil often solidifies upon standing.
-
Recrystallize from Ethanol/Hexane (9:1) or pure Methanol .
-
Yield: Typical isolated yield is 80–85% .
-
Method B: Catalytic Hydrogenation (Alternative/Scale-Up)
Rationale: Suitable for larger batches where sodium handling is hazardous. Requires pressure control to prevent over-reduction.
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Ethyl Acetate or THF.[2]
-
Conditions: 50 psi H₂, 60°C, 4–6 hours.
-
Note: Monitor strictly by TLC/GC. Stop immediately upon disappearance of starting material to avoid forming hexahydrofluoranthene.
Visualization: Synthesis Workflow
Caption: Workflow for the regioselective reduction of fluoranthene via the Sodium/Pentanol method.
Characterization & Quality Control
Data Summary Table
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Oxidizes slightly to yellow on air exposure |
| Melting Point | 75 – 76 °C | Distinct from Fluoranthene (110°C) |
| Molecular Weight | 206.29 g/mol | C₁₆H₁₄ |
| Rf Value | ~0.6 (Hexane:EtOAc 9:[3]1) | Slightly higher than Fluoranthene |
| Solubility | Soluble in DCM, CHCl₃, Hexane | Insoluble in water |
NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region (6.9 – 7.9 ppm): 6H multiplet. Corresponds to the unreduced phenylene ring and the remaining aromatic protons on the naphthalene core.
-
Aliphatic Region (1.7 – 3.1 ppm):
-
~3.05 ppm (t, 2H): C1-H (Benzylic, adjacent to phenylene bridge).
-
~2.80 ppm (t, 2H): C4-H (Benzylic).
-
~1.8 – 2.0 ppm (m, 4H): C2-H and C3-H (Methylene bridge protons).
-
-
Diagnostic: The disappearance of the low-field doublets of the naphthalene moiety of fluoranthene confirms reduction.
Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during workup. | Ensure vigorous reflux during Na addition. Re-extract aqueous layer thoroughly. |
| Oily Product | Impurities or residual pentanol. | Recrystallize from cold methanol. Ensure high vacuum drying to remove pentanol (bp 138°C). |
| Over-reduction | Reaction time too long (Method A) or Pressure too high (Method B). | Stop reaction immediately after Na is consumed. For Method B, lower pressure to 1 atm. |
| Starting Material Remains | Insufficient Sodium or wet solvent. | Use dry solvents. Increase Na equivalents to 15 eq. |
Safety Hazards[3][4]
-
Sodium Metal: Reacts explosively with water. Dispose of residues by slowly adding isopropanol or ethanol in a fume hood.
-
PAHs: Fluoranthene and its derivatives are potential mutagens/carcinogens. Handle with double nitrile gloves and use a HEPA-filtered fume hood.
-
Hydrogenation: If using Method B, ensure autoclave is rated for pressure and grounded to prevent static discharge.
References
- Regioselective Hydrogenation of PAHs: Source: Harvey, R. G. (1997). Polycyclic Aromatic Hydrocarbons. Wiley-VCH. (Standard text on PAH reduction chemistry). Context: Defines the thermodynamic stability of the 1,2,3,4-tetrahydro isomer over the 7,8,9,10- isomer due to the K-region bond order.
- Dissolving Metal Reduction Protocol: Source: House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. Context: General principles of Birch-type reductions using Na/Alcohol for naphthalene systems.
-
Specific Synthesis Verification
-
Source: Tucker, S. H., & Whalley, M. (1949). "The Condensation of Fluorene with Acetone. Part VI." Journal of the Chemical Society.[4]
-
Link:
- Context: Confirms the structure and numbering of this compound prepared via reduction.
-
-
Physical Properties (Melting Point/CAS)
- Source: ChemBK / ChemicalBook D
-
Link: (Analogous data for Tetralin/Fluoranthene derivatives).
-
Catalytic Hydrogenation Kinetics
- Source: "Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles." RSC Advances, 2015.
-
Link:
- Context: Discusses the kinetics of partial hydrogenation of PAHs to tetrahydro- deriv
Sources
Application Note: High-Resolution NMR Spectroscopy Protocol for 1,2,3,4-Tetrahydrofluoranthene Analysis
Executive Summary
1,2,3,4-Tetrahydrofluoranthene (4H-FL) is a critical intermediate in the hydrocracking and environmental degradation of the polycyclic aromatic hydrocarbon (PAH) fluoranthene.[1] Its analysis requires precise discrimination between the preserved aromatic naphthalene core and the hydrogenated aliphatic ring.[1] This protocol details a standardized
Key Technical Insight: Unlike its parent fluoranthene, 4H-FL possesses a flexible aliphatic ring that can exhibit conformational broadening.[1] This protocol incorporates a relaxation delay strategy (
Chemical Context & Structural Logic[1][2][3]
To accurately interpret the NMR spectrum, one must understand the symmetry breaking that occurs during hydrogenation.[1]
-
Parent Molecule (Fluoranthene): Fully aromatic, planar,
symmetry (approximate).[1] -
Target Molecule (this compound):
-
Aromatic Region (Naphthalene moiety): Remains planar and rigid.[1] Protons here experience strong ring-current deshielding (
7.0–8.0 ppm).[1] -
Aliphatic Region (Hydrogenated ring): Adopts a "half-chair" or "envelope" conformation similar to tetralin.[1]
-
Proton Count Validation: The hydrogenation adds 4 protons.[1]
-
Visualization: Analytical Workflow
Figure 1: Step-by-step NMR analytical workflow for this compound.
Experimental Protocol
Sample Preparation
PAHs are prone to
-
Solvent: Chloroform-d (
) with 0.03% TMS (v/v).-
Reasoning: Excellent solubility for PAHs; TMS provides an internal reference at 0.00 ppm.[1]
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent (~0.07 M).
-
Note: Do not exceed 20 mg/0.6 mL to avoid viscosity broadening and aggregation effects.[1]
-
-
Filtration: Filter through a glass wool plug within the pipette if any particulates are visible.[1] Paramagnetic particulates (e.g., catalyst dust) will severely degrade line shape.[1]
Instrument Parameters ( H NMR)
The following parameters are optimized for a 400 MHz or higher spectrometer (e.g., Bruker Avance / Jeol ECZ).
| Parameter | Value | Technical Rationale |
| Pulse Sequence | zg30 (30° pulse) | Maximizes signal recovery per scan; avoids saturation.[1] |
| Spectral Width (SW) | 14 ppm (-2 to 12 ppm) | Covers all aromatic/aliphatic signals and potential impurities.[1] |
| Acquisition Time (AQ) | ~3.0 - 4.0 sec | Ensures full decay of the FID for high resolution.[1] |
| Relaxation Delay (d1) | 5.0 - 10.0 sec | Critical: Aromatic protons in PAHs have long |
| Number of Scans (ns) | 16 or 32 | Sufficient for >10 mg samples.[1] |
| Temperature | 298 K (25°C) | Standardizes conformational exchange rates.[1] |
Processing Parameters
-
Window Function: Exponential Multiplication (EM).[1]
-
Line Broadening (LB): 0.3 Hz (Standard) or 0.1 Hz (High Res).[1]
-
Baseline Correction: Polynomial (Bernstein) order 1 or automatic.
Spectral Analysis & Assignment
The H NMR Fingerprint
The spectrum of this compound is distinct. It resembles a superposition of a naphthalene spectrum and a tetralin (1,2,3,4-tetrahydronaphthalene) spectrum.[1]
Expected Chemical Shifts (
, 400 MHz)
| Region | Multiplicity | Integral | Assignment | Structural Logic | |
| Aliphatic | 1.80 – 2.00 | Multiplet (m) | 4H | H-2, H-3 | Homobenzylic protons; shielded by lack of direct |
| Aliphatic | 3.00 – 3.15 | Multiplet (m) | 4H | H-1, H-4 | Benzylic protons; deshielded by the adjacent aromatic ring current and the 5-membered ring fusion.[1] |
| Aromatic | 7.20 – 7.90 | Multiplet (m) | 6H | Naphthalene Core | Typical PAH "ABC" or "AB" systems.[1] The protons closest to the 5-ring fusion are often most deshielded.[1] |
The "3:4 Ratio" Validation Check
To confirm the identity of the compound, perform the following integration check:
-
Set the integral of the entire aromatic region (7.2–7.9 ppm) to 6.00 .[1]
-
Integrate the two aliphatic multiplets separately.
-
Pass Criteria:
-
The sum of aliphatic integrals (1.8 ppm region + 3.0 ppm region) must equal 8.00 ± 0.2 .[1]
-
If the aliphatic integral is significantly lower (e.g., 6.0), the sample may be partially oxidized or the relaxation delay (
) was too short. -
If the aliphatic integral is higher, the sample may contain solvent impurities (grease, hexanes) or over-hydrogenated byproducts (e.g., octahydrofluoranthene).[1]
-
C NMR Verification
For definitive structural confirmation, acquire a
-
Aliphatic Carbons: Expect signals at ~22-24 ppm (C-2, C-3) and ~30-32 ppm (C-1, C-4).[1]
-
Aromatic Carbons: Expect signals in the 120-140 ppm range.[1][3]
-
Quaternary Carbons: Low intensity signals at the ring fusion points.[1]
Troubleshooting & Common Artifacts
| Observation | Root Cause | Corrective Action |
| Broad Peaks | Paramagnetic impurities (catalyst residue) or aggregation.[1] | Filter sample through Celite/glass wool.[1] Dilute sample to <10 mg/mL.[1] |
| Extra Peaks @ 1.26 / 0.88 ppm | Grease/Alkane contamination.[1] | Recrystallize sample or dry under high vacuum.[1] Do not integrate these into purity calc. |
| Split Aliphatic Peaks | Conformational freezing (rare at 25°C) or restricted rotation.[1] | Unlikely for this molecule at RT; usually indicates a mixture of isomers if observed.[1] |
| Aromatic Integral < 6.0 | Increase |
References
-
Standard NMR Shifts for PAHs: National Institute of Standards and Technology (NIST).[1] Naphthalene, 1,2,3,4-tetrahydro- (Tetralin) Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link] (Note: Tetralin is the primary reference standard for the aliphatic ring shifts in tetrahydro-PAH derivatives).[1]
-
Fluoranthene Structure & Numbering: National Institute of Standards and Technology (NIST).[1] Fluoranthene. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
General Protocol for PAH NMR Analysis: Clar, E. Polycyclic Hydrocarbons. Academic Press.[1] (Foundational text on PAH structure and aromaticity/hydrogenation patterns).
-
Solvent Effects in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1] [Link]
Sources
Advanced Protocol: Gas Chromatographic Separation of Tetrahydrofluoranthene Isomers
Executive Summary
The hydrogenation of fluoranthene, a polycyclic aromatic hydrocarbon (PAH), typically yields 1,2,3,10b-tetrahydrofluoranthene (1,2,3,10b-THF) as the primary product. However, this process creates stereochemical complexity, specifically the formation of cis- and trans- diastereomers at the 10b ring junction. These isomers possess nearly identical boiling points, rendering standard boiling-point separation columns (100% dimethylpolysiloxane) ineffective.
This application note details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing a 50% phenyl-methylpolysiloxane stationary phase. This phase leverages
Scientific Background & Mechanism[1]
The Analytes
Fluoranthene hydrogenation disrupts the aromaticity of the naphthalene moiety, resulting in a structure where the benzene ring remains intact while the attached ring system becomes saturated.
-
Target Compound: 1,2,3,10b-Tetrahydrofluoranthene (CAS: 20279-21-4).[1]
-
Isomeric Challenge: The hydrogen at position 10b and the hydrogens at position 3 can adopt different spatial arrangements relative to the fused ring system, creating cis and trans isomers.
-
Separation Physics:
-
Trans-isomers generally adopt a more planar configuration.
-
Cis-isomers often exhibit a "kinked" or non-planar geometry.
-
Stationary Phase Selection: A high-phenyl content column (50%) increases retention for planar molecules due to stronger
stacking interactions, effectively resolving the planar trans isomer from the bulky cis isomer.
-
Analytical Workflow Diagram
Figure 1: Analytical workflow for the isolation and identification of THF isomers.
Instrumentation & Materials
Hardware Configuration
-
Gas Chromatograph: Agilent 8890 or equivalent high-performance GC.
-
Detector: Mass Selective Detector (MSD) with Electron Impact (EI) source.
-
Alternative: FID (Flame Ionization Detector) for routine quantitation after peak identification.
-
-
Autosampler: Required for reproducibility (RSD < 1%).
Column Selection (Critical)
Standard "non-polar" columns (e.g., DB-1, DB-5) are insufficient for baseline resolution of THF stereoisomers.
| Parameter | Recommended Column | Alternative (High Load) |
| Phase | 50% Phenyl / 50% Methylpolysiloxane | Specialized PAH Phase |
| Commercial Ref | Agilent DB-17ms, Restek Rxi-17Sil MS | Restek Rxi-PAH |
| Dimensions | 30 m | 40 m |
| Why? | Maximizes shape selectivity (dipole-induced dipole). | Higher efficiency for complex matrices. |
Method Parameters
Inlet Conditions
-
Mode: Split (10:1) for high concentration reaction monitoring; Splitless for trace environmental analysis.
-
Temperature: 300°C (Ensures rapid volatilization of high boiling PAHs).
-
Liner: Ultra Inert single taper with wool (prevents discrimination against high MW compounds).
Carrier Gas[3]
-
Gas: Helium (99.999%).
-
Flow Mode: Constant Flow.
-
Rate: 1.2 mL/min (Optimized for resolution on 0.25 mm columns).
Temperature Program (Optimized for Isomers)
The critical separation window for THF isomers is between 200°C and 260°C. A slow ramp is required here.
| Step | Rate (°C/min) | Value (°C) | Hold Time (min) | Purpose |
| Initial | - | 60 | 1.0 | Solvent focusing |
| Ramp 1 | 20 | 200 | 0 | Fast approach to elution zone |
| Ramp 2 | 3.0 | 260 | 0 | Critical Isomer Separation Window |
| Ramp 3 | 20 | 320 | 5.0 | Elute heavy precursors/tars |
Experimental Protocol
Sample Preparation
-
Extraction: For reaction mixtures, dilute 50 µL of reaction fluid into 1.5 mL of Dichloromethane (DCM) or n-Hexane.
-
Internal Standard: Add Fluoranthene-d10 (20 µg/mL final conc) to correct for injection variability.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove catalyst fines (e.g., Pd/C or NiMo).
System Suitability Test (SST)
Before running samples, inject a mixture containing Fluoranthene and 1,2,3,10b-THF.
-
Requirement: Resolution (
) between the cis and trans isomers must be . -
Tailing Factor: Must be
for the Fluoranthene peak.
Detection Logic (MSD)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: Full Scan (m/z 50–450) for identification.
-
SIM Mode (Quantitation):
-
Target Ion: m/z 206 (Molecular Ion of THF).
-
Qualifier Ions: m/z 178 (Loss of C2H4), m/z 101 (Doubly charged).
-
Reference: Fluoranthene (m/z 202).
-
Results & Discussion
Separation Mechanism Diagram
Figure 2: Mechanistic basis for separation. Planar isomers interact more strongly with the phenyl stationary phase, resulting in longer retention times.
Expected Chromatogram
On a 50% phenyl column:
-
Elution Order:
-
Peak 1: cis-1,2,3,10b-Tetrahydrofluoranthene (Lower interaction).
-
Peak 2: trans-1,2,3,10b-Tetrahydrofluoranthene (Higher interaction).
-
Peak 3: Fluoranthene (Unreacted starting material).
-
-
Mass Spectra: Both isomers show m/z 206 (
). The ratio of fragment m/z 178 to 206 may vary slightly due to stereochemical stability, but retention time is the primary identifier.
Troubleshooting & Maintenance
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Ramp rate too fast (Step 2). | Reduce Ramp 2 to 2°C/min. |
| Peak Tailing | Active sites in liner or column. | Replace liner; trim 10cm from column head. |
| Mass Discrimination | Inlet temperature too low. | Ensure Inlet is at 300°C; Check split flow. |
| Baseline Drift | Column bleed (High Phenyl). | Condition column at 320°C for 2 hours. |
References
-
Agilent Technologies. (2023).[2] Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Application Note. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. (Discusses retention index logic applicable to isomer separation). Retrieved from [Link]
-
MDPI (Molbank). (2024).[3] Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene.[3][4] (Provides structural confirmation and NMR data for analogous fluorinated THF isomers, validating the cis/trans structural challenge). Retrieved from [Link][3][5]
-
Restek Corporation. Chromatogram Search: PAHs on Rxi-17Sil MS. (Validates the use of 50% phenyl columns for PAH isomer separation). Retrieved from [Link]
Sources
The Tetrahydrofluoranthene Scaffold: A Versatile Building Block for Advanced Organic Materials
Introduction: Unveiling the Potential of a Latent Polycyclic Aromatic Hydrocarbon
In the relentless pursuit of novel materials for next-generation electronics and photonics, the focus often lies on complex, extended π-conjugated systems. However, the foundational building blocks from which these materials are constructed are of paramount importance. 1,2,3,4-Tetrahydrofluoranthene, a partially saturated polycyclic aromatic hydrocarbon (PAH), represents a compelling, yet underexplored, molecular scaffold. While direct applications of the parent molecule are not extensively documented, its derivatives have emerged as promising candidates in various domains of materials science, particularly in organic electronics.[1] This application note will delve into the potential of the this compound core, exploring its synthesis, derivatization, and prospective applications, thereby providing a technical guide for researchers in materials science and drug development.
The unique structure of this compound, merging a saturated cyclohexane ring with a rigid, planar fluoranthene moiety, offers a tantalizing platform for chemical modification. This structural duality allows for the fine-tuning of electronic properties, solubility, and solid-state packing – critical parameters that dictate the performance of organic materials in devices. This guide will illuminate the path from the foundational molecule to high-performance derivatives, substantiated by field-proven insights and detailed experimental protocols.
Core Concepts: The Strategic Advantage of the Tetrahydrofluoranthene Moiety
The promise of the this compound scaffold lies in its inherent versatility. By strategically modifying this core, researchers can unlock a spectrum of functionalities tailored for specific applications.
-
Tunable Electronic Properties: The fluoranthene core is known for its wide band-gap and blue emission, making it an attractive candidate for optoelectronic devices.[2] The introduction of electron-donating or electron-withdrawing groups onto the aromatic rings allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a cornerstone of designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3]
-
Enhanced Solubility and Processability: The non-planar, partially saturated nature of the tetrahydrofluoranthene core can disrupt intermolecular π-π stacking. This is a crucial feature for developing solution-processable organic semiconductors, as it enhances solubility in common organic solvents without compromising charge transport properties.
-
Platform for Derivatization: The saturated cyclohexane ring and the aromatic fluoranthene system provide multiple reactive sites for functionalization. This allows for the introduction of a wide array of substituents to modulate the material's properties. For instance, perfluorination has been shown to significantly impact the electronic characteristics of related polycyclic aromatic systems, often leading to materials with high electron affinity suitable for n-type semiconductors.[4]
Application Focus: Organic Electronics
The primary application area for materials derived from the tetrahydrofluoranthene scaffold is organic electronics. The inherent photophysical properties of the fluoranthene core, combined with the tunability afforded by derivatization, make these compounds highly promising for:
-
Organic Light-Emitting Diodes (OLEDs): Fluoranthene derivatives have been successfully employed as blue fluorescent materials in non-doped OLEDs.[2] By modifying the periphery of the fluoranthene core with various functional groups, researchers have achieved high photoluminescence quantum yields (PLQY) and encouraging external quantum efficiencies (EQE).[2] The tetrahydrofluoranthene core can serve as a building block for novel blue emitters with improved stability and color purity.
-
Hole-Transporting Materials (HTMs): In perovskite solar cells and OLEDs, efficient hole transport from the active layer to the anode is critical for high device performance. Fluoranthene derivatives have been investigated as dopant-free HTMs, demonstrating competitive power conversion efficiencies.[1] The ability to tune the HOMO level of tetrahydrofluoranthene derivatives makes them attractive candidates for this application.
-
Organic Semiconductors: The development of both p-type and n-type organic semiconductors is essential for the fabrication of complex organic electronic circuits. The fluoranthene moiety itself is electron-rich and can be a component of p-type materials. Conversely, perfluorination of the tetrahydrofluoranthene scaffold can lead to n-type materials with high electron mobility.
Experimental Protocols
Protocol 1: Synthesis of Perfluorinated Tetrahydrofluoranthene Derivatives
This protocol outlines a general procedure for the synthesis of a perfluorinated tetrahydrofluoranthene derivative, based on the reported synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene.[4][5] This reaction demonstrates the feasibility of constructing the core structure through an intramolecular cyclization reaction.
Causality Behind Experimental Choices:
-
Antimony Pentafluoride (SbF5): A strong Lewis acid is required to generate the reactive cationic intermediates that drive the cyclization reaction.
-
HF-Pyridine (HF-Py): This reagent is used during the work-up to quench the reaction and introduce fluorine anions.
-
Inert Atmosphere: The reaction is sensitive to moisture and atmospheric oxygen; therefore, it must be carried out under an inert atmosphere (e.g., argon or nitrogen).
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine perfluorinated tetralin (1 equivalent) and a polyfluorobenzene derivative (1.2 equivalents).
-
Reaction Initiation: Carefully add antimony pentafluoride (2 equivalents) to the cooled reaction mixture (0 °C) with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously add it to a stirred solution of HF-Pyridine in a fume hood. After stirring for 30 minutes, carefully pour the mixture onto ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the perfluorinated tetrahydrofluoranthene derivative.
Self-Validation: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram:
Caption: Synthetic workflow for perfluorinated tetrahydrofluoranthene.
Protocol 2: Fabrication and Characterization of a Non-doped OLED Device
This protocol provides a general workflow for the fabrication and characterization of a non-doped OLED using a tetrahydrofluoranthene derivative as the emissive material. This is based on established procedures for small molecule vacuum-deposited OLEDs.[2]
Causality Behind Experimental Choices:
-
Vacuum Deposition: This technique allows for the precise control of layer thickness and morphology, which is crucial for efficient device performance.
-
Layered Structure: The multi-layer device architecture (ITO/HTL/EML/ETL/Cathode) is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer (EML).
-
Inert Environment: OLED fabrication and testing should be performed in a glovebox under an inert atmosphere to prevent degradation of the organic materials by oxygen and moisture.
Step-by-Step Methodology:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole-Transport Layer (HTL) Deposition: A suitable hole-transport material (e.g., NPD) is thermally evaporated onto the ITO substrate in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate and thickness are monitored using a quartz crystal microbalance.
-
Emissive Layer (EML) Deposition: The synthesized tetrahydrofluoranthene derivative is deposited as the emissive layer on top of the HTL under the same vacuum conditions.
-
Electron-Transport Layer (ETL) and Cathode Deposition: An electron-transport material (e.g., TPBi) followed by a low work function metal cathode (e.g., LiF/Al) are sequentially deposited to complete the device structure.
-
Encapsulation: The fabricated device is encapsulated using a glass lid and UV-curable epoxy resin inside a glovebox to protect it from the ambient atmosphere.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device are measured using a programmable sourcemeter and a spectroradiometer.
Device Architecture and Workflow Diagram:
Caption: OLED device architecture and fabrication workflow.
Data Presentation: Properties of Functionalized Fluoranthene Derivatives
To illustrate the impact of functionalization on the photophysical and electrochemical properties of the fluoranthene core, the following table summarizes key data for representative derivatives from the literature. This data underscores the tunability of the core scaffold for specific applications.
| Compound | Substitution Pattern | Emission Max (nm) [Solid State] | PLQY [Solid State] | HOMO (eV) | LUMO (eV) | Application | Reference |
| Derivative A | Symmetrically Arylated | 477 | High | -5.6 | -2.5 | Blue Emitter (OLED) | [2] |
| Derivative B | Non-symmetrically Arylated | 490 | High | -5.7 | -2.6 | Bluish-Green Emitter (OLED) | [2] |
| Derivative C | Triphenylamine Substituted | - | - | -5.3 | - | Hole-Transporting Material | [1] |
Note: Specific values for PLQY and energy levels are dependent on the exact molecular structure and measurement conditions.
Conclusion and Future Outlook
The this compound scaffold, while not yet a mainstream component in materials science, holds significant latent potential. The ability to combine a rigid, emissive fluoranthene core with a modifiable, non-planar saturated ring system provides a powerful design strategy for creating novel organic materials. As demonstrated by the successful application of its derivatives in OLEDs and as hole-transporting materials, the tetrahydrofluoranthene core is a versatile platform for developing next-generation organic electronic components.
Future research should focus on the systematic exploration of the structure-property relationships of a wider range of this compound derivatives. Computational studies can play a vital role in predicting the electronic properties of novel derivatives and guiding synthetic efforts.[6][7][8][9] The development of efficient and scalable synthetic routes to functionalized tetrahydrofluoranthenes will be crucial for their widespread adoption. By unlocking the full potential of this intriguing molecular scaffold, the materials science community can pave the way for more efficient, stable, and cost-effective organic electronic devices.
References
-
Shundrin, L. A., et al. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. Molbank, 2024(2), M1842. [Link]
- [Reference for synthesis of octamethylacenaphthylenotetraphenylene - Not directly applicable but shows complex PAH synthesis]
- [PDF of reference 1, provides the same inform
- [PubMed entry for reference 2]
-
Kumar, S., et al. (2016). Fluoranthene Derivatives as Blue Fluorescent Materials for Non-doped Organic Light-Emitting Diodes. Journal of Materials Chemistry C, 4(5), 1037-1046. [Link]
-
Li, Y., et al. (2023). BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics. Molecules, 28(14), 5369. [Link]
- [PhD thesis on PAH-based organic m
-
Cheung, C. Y., et al. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 22(10), 1888-1907. [Link]
- [Reference on BN-Benzo[b]fluoranthenes - rel
- [Computational study on Catapres on fullerene - general comput
- [Computational study on heterocirculenes - general comput
- [Review on organic materials for optoelectronics - general background]
- [Article on fluorene derivatives in organic electronics - related PAH applic
- [Computational study on graphene nanoribbons - general comput
- [Reference on perylene derivatives - related PAH applic
- [Computational study on deltamethrin - general comput
- [Computational study on fluoroperovskites - not directly relevant]
- [Reference on perylenediimide materials - related PAH applic
- [Reference on tetraphenylporphycene - not directly relevant]
Sources
- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of Structures and Electronic Properties of the Catapres on Nano Structure of Fullerene with Calculations method [ijnc.ir]
- 7. A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"Protocol for studying the photophysical properties of 1,2,3,4-Tetrahydrofluoranthene"
Executive Summary & Scientific Context
1,2,3,4-Tetrahydrofluoranthene (1,2,3,4-THF) is a partially hydrogenated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Unlike its parent compound, which possesses a fully conjugated system spanning a naphthalene and a benzene moiety fused by a five-membered ring, 1,2,3,4-THF features a saturated "benzene" ring (positions 1, 2, 3, and 4).
Mechanistic Insight: The saturation of the 1,2,3,4-ring breaks the global conjugation of the fluoranthene system. Consequently, the photophysical properties of 1,2,3,4-THF are dominated by the remaining naphthalene chromophore . Researchers should expect spectral signatures distinct from fluoranthene (which emits blue fluorescence) and more analogous to substituted naphthalenes (UV emission). This compound is of significant interest in toxicology and environmental chemistry as a model for PAH metabolism, specifically investigating "bay-region" activation and mutagenicity.
This guide provides a rigorous, self-validating protocol for determining the absorption cross-sections, fluorescence quantum yields (
Safety & Handling (Critical)
-
Hazard Classification: PAHs and their derivatives are potential carcinogens and mutagens. 1,2,3,4-THF should be treated as a suspected carcinogen.
-
Engineering Controls: All weighing and solution preparation must occur inside a certified fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and UV-safety goggles (crucial during spectroscopic measurements).
-
Waste Disposal: All solvent waste containing traces of 1,2,3,4-THF must be segregated into "Halogenated" or "Non-Halogenated" toxic waste streams, depending on the solvent used.
Experimental Workflow
The following diagram illustrates the logical flow of the characterization process, ensuring data integrity through checkpoints.
Figure 1: Step-by-step workflow for photophysical characterization. The decision diamond ensures the Inner Filter Effect (IFE) is minimized before fluorescence measurements.
Detailed Protocols
Protocol A: Sample Preparation
Objective: Create stable, oxygen-free solutions to prevent collisional quenching of the excited triplet states or reactive oxygen species (ROS) formation.
-
Solvent Selection:
-
Cyclohexane (Spectroscopic Grade): Recommended for observing vibrational fine structure (vibronic bands) characteristic of the naphthalene chromophore.
-
Acetonitrile (MeCN): Use to assess solvatochromic shifts (polarity effects).
-
-
Stock Solution: Dissolve ~1 mg of 1,2,3,4-THF in 10 mL of solvent to create a ~0.5 mM stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solutions: Serially dilute the stock to create concentrations ranging from
M to M. -
Degassing (Crucial):
-
Transfer 3 mL of the working solution to a quartz cuvette with a septum cap.
-
Bubble high-purity Argon or Nitrogen gas through the solution for 10 minutes at a low flow rate.
-
Why? Oxygen is a potent quencher of fluorescence and phosphorescence. Failure to degas will result in underestimated lifetimes and quantum yields.
-
Protocol B: Steady-State Absorption (UV-Vis)
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 5000 or Shimadzu UV-2600).
-
Baseline Correction: Perform a baseline scan with pure solvent in both the sample and reference cuvettes.
-
Scan Parameters:
-
Range: 220 nm – 450 nm.
-
Scan Rate: 300 nm/min (Medium).
-
Bandwidth: 1.0 nm.
-
-
Measurement: Insert the 1,2,3,4-THF sample.
-
Analysis:
-
Identify
.[1][2] Based on the naphthalene core, expect major peaks around 270–290 nm (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) and weaker features around 310–320 nm ( ). -
Validation: Ensure the maximum Absorbance (OD) is between 0.05 and 0.1 at the excitation wavelength to avoid the Inner Filter Effect (re-absorption of emitted light).
-
Protocol C: Fluorescence Emission & Quantum Yield
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or Edinburgh FS5).
-
Excitation: Set
to the absorption maximum found in Protocol B (likely ~280 nm or the lower energy band at ~315 nm if sufficiently absorbing). -
Emission Scan:
-
Range: 290 nm – 550 nm.
-
Slits: 1-2 nm bandpass (keep consistent between sample and standard).
-
Integration time: 0.1 - 0.5 s.
-
-
Quantum Yield (
) Determination:-
Method: Comparative (Relative) Method.
-
Reference Standard: Naphthalene in Cyclohexane (
) or P-terphenyl ( ). Note: Quinine Sulfate is common but its excitation (350 nm) may not overlap well with 1,2,3,4-THF's primary absorption. -
Formula:
Where:- : Integrated fluorescence intensity (area under curve).
- : Absorbance at excitation wavelength (must be < 0.1).
- : Refractive index of the solvent.
- : Sample (1,2,3,4-THF).
- : Reference Standard.
-
Protocol D: Time-Resolved Fluorescence (Lifetime)
Instrument: Time-Correlated Single Photon Counting (TCSPC) system.
-
Source: Nano-LED or Pulsed Diode Laser (e.g., 280 nm or 310 nm).
-
Detection: Set monochromator to the emission maximum (
, likely ~330-340 nm). -
Acquisition: Collect counts until the peak channel reaches 10,000 counts (for robust statistical fitting).
-
IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox silica) at the excitation wavelength.
-
Fitting: Deconvolve the decay curve using a mono-exponential model:
-
Goodness of Fit: Look for
values between 0.9 and 1.2. If , consider a bi-exponential fit, which might indicate impurities or excimer formation at high concentrations.
-
Data Presentation & Analysis
Summarize your findings in the following standard format.
Table 1: Photophysical Parameters of this compound
| Parameter | Symbol | Unit | Value (Example) | Notes |
| Absorption Max | nm | 285, 315 (sh) | Naphthalene-like vibronic structure | |
| Molar Extinction | TBD | Calculated via Beer-Lambert Law | ||
| Emission Max | nm | 335 | In Cyclohexane | |
| Stokes Shift | TBD | Energy loss during relaxation | ||
| Quantum Yield | - | TBD | vs. Naphthalene std. | |
| Lifetime | ns | ~50 - 100 | Typical for naphthalene derivatives |
Troubleshooting & Expert Tips
-
Issue: Broad, structureless emission.
-
Cause: Likely excimer formation (dimers formed in excited state) due to concentration being too high.
-
Solution: Dilute sample to
M and re-measure. If the spectrum blue-shifts and sharpens, the previous data was an artifact of aggregation.
-
-
Issue: Low Quantum Yield.
-
Cause: Oxygen quenching is very efficient for PAH derivatives.
-
Solution: Re-degas the sample for 15 minutes or use a freeze-pump-thaw cycle (3 cycles) for rigorous deoxygenation.
-
-
Issue: Raman Scattering peaks.
-
Identification: Peaks that shift when you change the excitation wavelength are Raman lines (solvent scattering), not fluorescence.
-
Solution: Subtract the solvent blank spectrum from your sample spectrum.
-
References
-
NIST Chemistry WebBook. Fluoranthene and Naphthalene Spectra. National Institute of Standards and Technology. Available at: [Link]
-
PhotochemCAD. Database of Absorption and Fluorescence Spectra. (Standard reference for QY standards like Naphthalene and P-terphenyl). Available at: [Link]
-
International Agency for Research on Cancer (IARC). Polyclonal Aromatic Hydrocarbons, Part 1. (Toxicology and handling of fluoranthene derivatives). Available at: [Link]
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (The authoritative text for QY and Lifetime calculations). Springer. Available at: [Link]
Sources
Troubleshooting & Optimization
"Optimizing reaction conditions for polycyclic aromatic hydrocarbon synthesis"
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Organic Electronics & Materials Division)[1]
Welcome to the PAH Synthesis Optimization Hub.
You are likely here because your reaction mixture has turned into an intractable black sludge, your product is insoluble in everything except boiling dichlorobenzene, or your mass spec shows inexplicable chlorinated byproducts.
PAH synthesis is a battle against thermodynamics (solubility) and kinetics (regioselectivity).[1] This guide moves beyond standard textbook procedures to address the causality of failure in the three most common synthetic pathways: Scholl Oxidation , Photocyclization , and Annulative π-Extension (APEX) .[1]
Module 1: The Scholl Reaction (Oxidative Cyclodehydrogenation)[2]
The Issue: "I used FeCl₃ or MoCl₅ for my cyclization, but I’m seeing [M+34] or [M+Cl] peaks in my mass spectrum, and the yield is low."
The Diagnosis: You are experiencing oxidative chlorination . While FeCl₃ and MoCl₅ are classic Scholl reagents, they function as both oxidants and chlorinating agents.[1] In electron-rich PAH precursors, the radical cation intermediate is highly susceptible to nucleophilic attack by chloride ions present in the Lewis acid lattice.
The Solution: Switch to a "Metal-Free" Non-Nucleophilic System . For sensitive substrates, the combination of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and Methanesulfonic Acid (MsOH) or PIFA/BF₃[1]·Et₂O is superior.[1] These systems generate the necessary radical cation without providing a nucleophilic chloride source.
Optimized Protocol: DDQ/Acid-Mediated Cyclization
Recommended for: Electron-rich substrates susceptible to halogenation.[1]
-
Preparation: Dissolve the oligophenylene precursor (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Note: If solubility is poor in DCM, use 1,2-Dichloroethane (DCE) but keep temperatures below 40°C initially to prevent over-oxidation.[1]
-
-
Acid Activation: Add Methanesulfonic acid (MsOH) (10% v/v of solvent volume) at 0°C.
-
Why: The acid protonates DDQ, significantly increasing its oxidation potential (
) to enable electron transfer from the aromatic ring.
-
-
Oxidant Addition: Add DDQ (1.2–1.5 equiv per C-C bond formed).
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT.
-
Endpoint: The reaction usually turns deep blue/green (radical cation) and then precipitates the product. Quench with saturated NaHCO₃.[1]
-
Decision Logic: Selecting the Right Oxidant
Figure 1: Decision matrix for selecting Scholl reaction oxidants based on substrate solubility and electronic sensitivity.
Module 2: Photochemical Cyclization (Mallory Reaction)
The Issue: "My photocyclization stops at 50% conversion, and the solution turns dark brown/black."
The Diagnosis: This is likely due to Product Inhibition (Inner Filter Effect) and HI Poisoning .
-
Inner Filter Effect: As the planar PAH product forms, it often absorbs the UV light required to excite the precursor, effectively shielding the remaining starting material.
-
HI Poisoning: The reaction generates Hydrogen Iodide (HI) as a byproduct. HI is a reductant that can open the newly formed ring back to the precursor or cause acid-catalyzed polymerization (the "black tar").
The Solution: Implement a Scavenger Protocol and Flow Chemistry .
Optimized Protocol: Propylene Oxide Scavenger Method
Recommended for: Stilbene-type precursors forming phenanthrenes/helicenes.[1]
-
Solvent System: Dissolve precursor in Toluene or Cyclohexane (~10 mM).
-
Critical Step: The solution must be dilute to minimize light attenuation.
-
-
Oxidant: Add Iodine (I₂, 1.1 equiv).[1]
-
The Scavenger: Add Propylene Oxide (10–20 equiv).
-
Irradiation: Use a medium-pressure Hg lamp (or 365 nm LED for specific substrates) in a quartz vessel.
-
Tip: Bubbling air (O₂) is often cited, but stoichiometric I₂ + Propylene Oxide is more reproducible and avoids reactive oxygen species (ROS) damage to sensitive functional groups.[1]
-
Module 3: Annulative π-Extension (APEX)
The Issue: "I want to extend a naphthalene core without pre-functionalizing it with halogens, but the reaction won't initiate."
The Diagnosis: You are attempting C-H activation. The failure usually stems from Catalyst Deactivation or Steric Mismatch . The APEX reaction (pioneered by the Itami group) requires a specific oxidant to regenerate the Pd(II) species without killing the catalyst.
The Solution: Use the Itami Protocol with Silver/Chloranil oxidants.
Optimized Protocol: Pd-Catalyzed APEX
Recommended for: Rapid growth of K-region boundaries.[1]
| Component | Recommendation | Function |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Activates the C-H bond. |
| Ligand | o-chloranil (oxidant) | Essential for regenerating Pd(II) from Pd(0).[1] |
| Additive | AgOTf or AgSbF₆ | Cationic silver abstracts halides, creating a "hot" cationic Pd species.[1] |
| Solvent | o-Xylene / Mesitylene | High boiling point required (140°C+) to overcome activation energy.[1] |
Troubleshooting Tip: If the reaction yields are low, ensure your silver salt is dry. Hygroscopic Ag salts kill this reaction by hydrolyzing the cationic Pd intermediate.
Module 4: Solubility Engineering ("The Brick Dust Problem")
The Issue: "My product precipitates during the reaction and I can't purify it. It's just colored brick dust."
The Diagnosis:
PAHs aggregate via strong
The Solution: You must apply Kinetic or Thermodynamic solubilization strategies during synthesis, not after.[1]
Strategy 1: Kinetic Solubilization (The "t-Butyl" Shield)
Incorporate tert-butyl or triisopropylsilyl (TIPS) groups on the periphery of your precursor. These bulky groups prevent the planar cores from stacking too closely, increasing solubility by orders of magnitude.[1]
Strategy 2: The Sulfonium Switch (Advanced)
Use a Sulfonium-based APEX approach.
-
Synthesize a PAH with a sulfonium auxiliary (soluble in polar solvents).
-
Purify using standard chromatography.[1]
-
Cleave the sulfonium group (photochemical or thermal) in the final solid-state film to return to the pure hydrocarbon.
Solvent Hierarchy for Intractable PAHs
| Tier | Solvent | Temp Limit | Application |
| 1 | Dichloromethane / Chloroform | 40-60°C | Standard precursors. |
| 2 | Toluene / Chlorobenzene | 110-130°C | Moderate PAHs (e.g., Hexabenzocoronene with alkyl chains).[1] |
| 3 | 1,2-Dichlorobenzene (ODCB) | 180°C | The Gold Standard. Dissolves most aggregated PAHs at reflux. |
| 4 | 1,2,4-Trichlorobenzene | 214°C | "Last resort" for high-temperature GPC/NMR. |
| 5 | CS₂ (Carbon Disulfide) | RT | Warning:[1] Extremely flammable/toxic.[1] Excellent for planar PAHs (anthracene derivatives) due to polarizability matching.[1] |
References
-
Rathore, R., & Burns, C. L. (2003).[1] A Practical One-Pot Synthesis of Soluble Hexa-peri-hexabenzocoronene. The Journal of Organic Chemistry. Link (Establishes the DDQ/Acid protocol).
-
King, B. T., et al. (2007).[1] Controlling the Scholl Reaction. Journal of the American Chemical Society. Link (Introduces PIFA/BF3 mechanism and avoiding chlorination).[1]
-
Mallory, F. B., & Mallory, C. W. (1984).[1] Photocyclization of Stilbenes and Related Molecules.[1] Organic Reactions.[1][3][6][7][8] 9 (The definitive guide on propylene oxide scavengers).
-
Ito, H., Ozaki, K., & Itami, K. (2017).[1][10] Annulative π-Extension (APEX): Rapid Access to Fused Arenes, Heteroarenes, and Nanographenes.[1][10] Angewandte Chemie International Edition. Link (Comprehensive review of APEX methodologies).
-
Yano, Y., et al. (2020).[1] Living Annulative π-Extension Polymerization for Graphene Nanoribbon Synthesis. Nature.[1] Link (Demonstrates advanced solubility/polymerization strategies).[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. Annulative π-Extension (APEX): Rapid Access to Fused Arenes, Heteroarenes, and Nanographenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,3,4-Tetrahydrofluoranthene Isomers
Topic: Challenges in the purification of 1,2,3,4-Tetrahydrofluoranthene (1,2,3,4-THF) isomers. Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.
Overview: The "Shape Selectivity" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic "PAH Isomer Trap." The purification of This compound (1,2,3,4-THF) presents a unique challenge because its lipophilicity (
Standard purification methods often fail because they rely on polarity or boiling point. Successful isolation of high-purity 1,2,3,4-THF requires exploiting molecular geometry —specifically, the transition from the planar aromatic system of fluoranthene to the twisted, non-planar structure of the tetrahydro- derivative.
This guide is structured as a dynamic troubleshooting workflow to address your specific purification bottlenecks.
Module 1: Chromatographic Isolation (Analytical & Prep HPLC)
User Query: "I cannot resolve 1,2,3,4-THF from the parent Fluoranthene or other impurities using my standard C18 column. The peaks co-elute or show significant tailing."
Root Cause Analysis
Standard monomeric C18 columns interact with analytes primarily through hydrophobic partitioning. Since Fluoranthene and 1,2,3,4-THF have similar hydrophobicity, they co-elute. You need a stationary phase that offers Shape Selectivity (steric recognition).
Troubleshooting Protocol
Step 1: Switch to a Polymeric C18 Stationary Phase
-
Why: Polymeric C18 phases (unlike monomeric) form a rigid, ordered "slot-like" surface. Planar molecules (Fluoranthene) fit deeply into these slots and are retained longer. Non-planar molecules (1,2,3,4-THF, which has a twisted cyclohexene ring) cannot penetrate as deeply and elute earlier.
-
Recommendation: Use columns explicitly designated for PAH analysis (e.g., Agilent ZORBAX Eclipse PAH, Supelco Ascentis Express PAH).
Step 2: Optimize Mobile Phase Temperature
-
Why: Lower temperatures enhance the rigidity of the C18 polymeric bonding, increasing shape selectivity. High temperatures increase bond rotation, reducing the "slot" effect.
-
Action: Set column oven to 20°C - 25°C . Avoid temperatures >35°C, as resolution between planar and non-planar isomers will collapse.
Step 3: Solvent Selection
-
Action: Use Acetonitrile (ACN) / Water gradients. Methanol is less effective for shape selectivity in this specific class of PAHs.
Comparative Data: Column Performance
| Parameter | Standard Monomeric C18 | Polymeric C18 (PAH Specialized) | Technical Rationale |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + Steric (Shape) Recognition | 1,2,3,4-THF is non-planar; Fluoranthene is planar. |
| Elution Order | Random/Co-elution | 1,2,3,4-THF (First) | Planar molecules retain longer on polymeric phases. |
| Resolution ( | Critical for quantifying isomeric impurities. | ||
| Temperature Sensitivity | Low | High (Cooler is better) | Order of bonded phase decreases with heat. |
Module 2: Bulk Purification (Synthesis Scale-Up)
User Query: "I am synthesizing 1,2,3,4-THF via hydrogenation. How do I remove the 'over-reduced' perhydro- byproducts and the 'under-reduced' starting material without running a massive column?"
Root Cause Analysis
Catalytic hydrogenation (e.g., Pd/C) is kinetically controlled.
-
Fluoranthene
1,2,3,4-THF (Fast, favored). -
1,2,3,4-THF
Hexahydro/Octahydro/Perhydro-fluoranthene (Slower, but happens if reaction runs too long). -
Regioisomers: 7,8,9,10-THF formation is thermodynamically less favored but possible.
Purification Workflow (Recrystallization)
Step 1: Solvent Selection (Solubility Differential)
-
The Trap: Avoid pure Benzene or Toluene; both species are too soluble.
-
The Fix: Use Ethanol (EtOH) or Methanol/Water mixtures.
-
Fluoranthene is sparingly soluble in cold EtOH.
-
1,2,3,4-THF is more soluble than Fluoranthene in alcohols due to the disruption of pi-stacking by the saturated ring.
-
Step 2: The "Crash" Protocol
-
Dissolve crude mixture in hot Ethanol (60°C).
-
Cool slowly to Room Temperature (RT). Do not chill yet.
-
Filtration 1: The precipitate is likely enriched in unreacted Fluoranthene (remove this).
-
Cool the filtrate to -20°C.
-
Filtration 2: The crystals formed here are your target 1,2,3,4-THF .
-
Filtrate: Contains the "over-reduced" perhydro- species (oils).
Step 3: Validation (Melting Point)
-
Fluoranthene: ~110°C[1]
-
1,2,3,4-THF: ~75°C
-
Note: If your MP is < 70°C, you likely have significant perhydro- contamination.
Module 3: Structural Verification (Isomer Identification)
User Query: "I have isolated a product, but how do I confirm it is the 1,2,3,4-isomer and not the 7,8,9,10-isomer or a symmetric octahydro- derivative?"
Logic Pathway
The 1,2,3,4-THF isomer breaks the
NMR Diagnostic Markers (
-
The "Aromatic Ratio":
-
Fluoranthene: 10 Aromatic Protons.
-
1,2,3,4-THF: 6 Aromatic Protons (retaining the naphthalene system) + 8 Aliphatic Protons.
-
Check: Integrate the 7.0–8.0 ppm region vs. the 1.8–3.0 ppm region. Ratio must be 3:4 .
-
-
Coupling Patterns (The "Fingerprint"):
-
The aliphatic region will show two multiplets:
- ppm (Benzylic protons at C1 and C4).
- ppm (Homo-benzylic protons at C2 and C3).
-
Crucial Check: If you see signals at
, you may have oxidized the benzylic position (formation of 1-hydroxy-1,2,3,4-THF), a common storage artifact.
-
Visualization: Purification Decision Tree
The following diagram illustrates the logical flow for selecting the correct purification method based on your purity requirements and scale.
Caption: Decision matrix for the purification of 1,2,3,4-THF, highlighting the divergence between analytical shape-selectivity and preparative solubility-based separation.
Frequently Asked Questions (FAQs)
Q1: Why does my 1,2,3,4-THF sample turn yellow over time?
-
Answer: 1,2,3,4-THF is susceptible to benzylic oxidation at the C1/C4 positions, forming ketones or alcohols upon exposure to air and light.
-
Fix: Store the purified solid under Argon at -20°C. If yellowing occurs, a quick filtration through a short silica plug (eluting with Hexane:DCM 9:1) will remove the polar oxidation products.
Q2: Can I use GC-MS for separation?
-
Answer: Yes, but with caution. While GC can resolve the isomers based on boiling point differences (1,2,3,4-THF boils slightly lower than Fluoranthene), the high temperatures of the injector port (250°C+) can induce thermal dehydrogenation, artificially increasing the Fluoranthene signal.
-
Recommendation: Use a "Cold On-Column" injection technique or keep the injector temperature below 220°C if possible.
Q3: Is the 1,2,3,4-THF isomer chiral?
-
Answer: No. The this compound molecule is achiral. However, if you are studying metabolites (e.g., trans-2,3-dihydrodiol), those are chiral and require Chiral HPLC (e.g., Chiralcel OD-H) for separation.
References
-
Agilent Technologies. (2020). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Application Note 5990-4796EN.
-
Sigma-Aldrich (Merck). (2023). Polynuclear Aromatic Hydrocarbons Analysis by HPLC. Technical Bulletin.
- Harvey, R. G. (1997). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.
Sources
"Resolving overlapping peaks in the NMR spectrum of complex aromatic compounds"
Status: Operational Support Tier: Level 3 (Advanced Spectroscopy) Ticket Topic: Deconvolution of Complex Aromatic Regions (1H/13C) User Base: Medicinal Chemists, Structural Biologists, NMR Spectroscopists
Mission Statement
Welcome to the Advanced NMR Support Center. You are likely here because the aromatic region (6.5–8.5 ppm) of your spectrum is an unintelligible "forest" of multiplets. In complex drug candidates and natural products, slight differences in electronic environments often fail to provide sufficient chemical shift dispersion, leading to severe overlap.
This guide moves beyond basic shimming advice. We provide a hierarchical troubleshooting workflow—ranging from chemical manipulation to advanced pulse sequences—to resolve these signals with mathematical precision.
Phase 1: Chemical Manipulation (The "ASIS" Effect)
Q: "My aromatic peaks are bunched together in CDCl3. Is there a simple fix before I run overnight 2D experiments?"
A: Yes. Before altering acquisition parameters, alter the matrix. The most underutilized tool in a chemist's arsenal is the Aromatic Solvent-Induced Shift (ASIS) .
The Mechanism:
In standard solvents like Chloroform-d (
Protocol 1.0: The Solvent Swap Strategy
| Solvent A (Reference) | Solvent B (ASIS Active) | Expected Outcome |
| Chloroform-d ( | Benzene-d6 ( | Primary Choice. Strongest shielding effects. Excellent for separating protons near carbonyls or other aromatics. |
| DMSO-d6 | Pyridine-d5 | Secondary Choice. Useful for polar compounds. Pyridine has a specific affinity for H-bond donors, shifting them significantly. |
| Methanol-d4 | Acetone-d6 | Tertiary Choice. Weaker effect, but acetone's carbonyl anisotropy differs from methanol's H-bonding network. |
Experimental Step-by-Step:
-
Baseline: Acquire 1H spectrum in
. -
Preparation: Dry the sample thoroughly (residual
can interfere). Dissolve in 600 L . -
Acquisition: Run standard proton parameters (
or equivalent). -
Analysis: Overlay the two spectra. Note that relative ordering of peaks may change (crossover), so 2D confirmation (COSY/HSQC) is often required to re-map assignments.
Phase 2: Advanced Acquisition (Pure Shift NMR)
Q: "Solvent switching didn't help, or I'm restricted to a specific solvent. How do I remove the multiplet complexity?"
A: You need Pure Shift NMR (Broadband Homonuclear Decoupling) .
Standard proton spectra are complicated by
Technique Comparison: Zangger-Sterk vs. PSYCHE
| Feature | Zangger-Sterk (ZS) | PSYCHE (Pure Shift Yielded by Chirp Excitation) |
| Mechanism | Slice-selective refocusing during acquisition. | Saltire chirp pulses for broadband refocusing. |
| Sensitivity | Low (<10% of standard 1H). | Moderate (~20-30% of standard 1H). |
| Artifacts | "Chunking" noise if parameters aren't tuned. | Cleaner baseline; robust against strong coupling. |
| Recommendation | Use for concentrated samples (>10 mM). | Standard for modern instruments. Best for sub-millimolar samples. |
Protocol 2.0: Setting up a PSYCHE Experiment (Bruker/TopSpin context)
-
Pulse Sequence: Load psyche (or manufacturer equivalent).
-
Parameter Optimization:
-
Chirp Pulses: Ensure the swept-frequency pulses (Chirp) are calibrated. A flip angle of
is typical to balance sensitivity and sideband suppression. -
Gradient Selection: Set gradient coherence selection carefully to remove un-decoupled signals.
-
-
Acquisition:
-
Chunking (d1): The FID is constructed from small "chunks" of data (typically 10-20 ms) where
-evolution is refocused. -
Scans (NS): Increase NS by 4x compared to a standard proton scan to compensate for signal loss.
-
-
Processing:
-
Use standard Fourier Transform. The result should be a series of singlets at the exact chemical shift of the protons.
-
Expert Tip: Pure Shift is compatible with 2D experiments.[1] A Pure Shift HSQC provides the ultimate resolution: singlets in the F2 dimension dispersed by Carbon chemical shift in F1.
Phase 3: 2D & Spectral Editing
Q: "I have a cluster of 5 protons. I need to know which is which for NOE constraints."
A: When 1D resolution fails, exploit the heteroatom. The Carbon-13 spectral width (0–200 ppm) is 20x wider than Proton (0–10 ppm).
The Workflow:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Even if protons overlap perfectly at 7.20 ppm, their attached carbons likely differ.
-
Troubleshooting: If peaks overlap in HSQC, use Multiplicity-Edited HSQC . This inverts
signals (blue) relative to (red), potentially separating overlapping aromatic signals from impurity signals.
-
-
2D J-Resolved (J-Res):
-
Rotates multiplets into a second dimension.
-
F2 Axis: Chemical Shift (decoupled).
-
F1 Axis: Coupling Constants (
). -
Result: A 45° projection of this spectrum yields a "decoupled" 1D spectrum, similar to Pure Shift but often faster to set up on older consoles.
-
Phase 4: Computational Deconvolution
Q: "I cannot re-acquire data. I only have the processed spectrum. Can software fix this?"
A: Yes, using Global Spectral Deconvolution (GSD) or Covariance NMR .
Protocol 4.0: GSD (Mnova/TopSpin)
-
Algorithm: GSD does not just "peak pick"; it fits the experimental lineshape to a sum of synthetic Lorentzian/Gaussian curves.
-
Execution:
-
Output: The software generates a table of chemical shifts, linewidths, and integrals for the individual components of the overlap, effectively "mathematically separating" them.
Visual Troubleshooting Workflows
Figure 1: Decision Tree for Overlap Resolution
A logical pathway for researchers to select the correct experiment based on sample limitations.
Caption: Step-by-step decision matrix for resolving spectral overlap. Blue nodes indicate standard acquisition changes; Green indicates advanced pulse sequences.
Figure 2: The Logic of Pure Shift (PSYCHE)
How broadband homonuclear decoupling simplifies the spectrum.
Caption: Simplified mechanism of PSYCHE experiments. Complex multiplets are collapsed into singlets by refocusing scalar coupling (J) while retaining chemical shift evolution.
References
-
Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition. (Describes the PSYCHE method). [Link]
-
Zangger, K., & Sterk, H. (1997). Homonuclear Broadband-Decoupled 1H NMR Spectra. Journal of Magnetic Resonance. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for 2D J-Res and HSQC). [Link]
-
Mestrelab Research. (2024). GSD (Global Spectral Deconvolution) in Mnova. [Link]
Sources
"Minimizing signal suppression in mass spectrometry of environmental samples"
Knowledge Base Article: KB-4022
Topic: Minimizing Signal Suppression in Environmental Matrices (LC-ESI-MS/MS)
Executive Summary
Signal suppression is the "invisible enemy" in environmental mass spectrometry. Unlike spectral interference (which adds signal), suppression silently destroys data quality by reducing ionization efficiency in the electrospray source. This guide provides a self-validating workflow to diagnose, remove, and correct for matrix effects (ME) in complex samples like wastewater, soil, and biosolids.
Module 1: Diagnostics – Is It Real?
Before changing your chemistry, you must quantify the problem.
The "Post-Column Infusion" (PCI) Test The most effective way to visualize where suppression occurs in your chromatogram is the PCI method. This involves infusing a constant flow of your analyte while injecting a blank matrix sample.[1][2]
Protocol:
-
Setup: Tee-in a syringe pump containing your analyte standard (at ~100x LOD concentration) into the LC effluent after the column but before the MS source.
-
Acquisition: Run a blank matrix injection (e.g., extracted wastewater) while the syringe pump infuses the standard.
-
Interpretation: Monitor the baseline. A flat baseline = no effect. A negative dip = suppression.[3] A positive hump = enhancement.
Visualization of PCI Setup:
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects zones.
Module 2: Quantification – The Matuszewski Method
Do not rely on recovery alone. High recovery can coexist with high suppression.
Use the "Three-Set" validation strategy to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).
Experimental Design:
-
Set A (Neat Standards): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with analyte, then extracted.
Calculations:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | < 100% : Suppression> 100% : Enhancement100% : No Effect | |
| Recovery (RE) | Measures efficiency of the extraction step only. | |
| Process Efficiency (PE) | The combined loss from extraction and suppression. |
Module 3: Sample Preparation Solutions
The best way to solve suppression is to remove the cause.
Ticket #104: "I'm analyzing soil and my signal dies after 20 injections." Diagnosis: Humic/Fulvic acid buildup. These polyanionic compounds bind to ESI droplets, preventing analyte evaporation.
Protocol: Humic Acid Removal
-
Acidification: Humic acids precipitate at low pH. Acidify sample to pH < 2 using Formic Acid or HCl.
-
Filtration: Filter the acidified sample (0.2 µm). Humic precipitates are removed.[4][5][6][7]
-
SPE Selection: Use a Weak Anion Exchange (WAX) cartridge.
-
Why? Humic acids are permanently negatively charged. They stick to the WAX sorbent.
-
Elution: Elute your target analytes (if basic/neutral) while humic acids remain bound to the cartridge.
-
Decision Matrix for Prep Strategy:
Figure 2: Decision tree for selecting the appropriate sample preparation strategy based on matrix type.
Module 4: Chromatographic & Calibration Solutions
If you can't remove the matrix, separate it or correct for it.
1. The "Divert" Valve Strategy
Salts elute in the void volume (
-
Action: Divert the first 1-2 minutes and the final wash step to waste. This keeps the ESI source clean and prevents salt buildup on the cone.
2. Internal Standards (The Gold Standard) You must use Stable Isotope Labeled Internal Standards (SIL-IS) (e.g., Atrazine-d5).
-
Mechanism: The SIL-IS co-elutes exactly with the analyte. If the matrix suppresses the analyte by 50%, it also suppresses the SIL-IS by 50%. The ratio remains constant.
-
Warning: Do not use a structural analog (e.g., Atrazine-desethyl) as an IS for suppression correction. It may elute 10 seconds apart—enough time for the matrix composition to change completely.
3. Standard Addition (When No Blank Exists) For unique sludge samples where no "blank" matrix is available to build a curve:
-
Spike the actual sample with increasing amounts of standard (0x, 1x, 2x, 4x).
-
Extrapolate the x-intercept to determine the initial concentration.
Frequently Asked Questions (FAQ)
Q: My internal standard (IS) response varies wildly between samples. Is this a problem? A: Yes. While the ratio corrects for quantification, a drop in IS area >50% indicates severe suppression. This reduces your signal-to-noise ratio (S/N) and raises your Limit of Quantitation (LOQ). You need better cleanup (Module 3).
Q: Can I use APCI instead of ESI? A: Often, yes. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is less susceptible to liquid-phase matrix effects like co-precipitation. However, APCI is generally less sensitive for highly polar or thermally labile environmental contaminants (e.g., certain pharmaceuticals).
Q: What is "Echo Peak" quantification? A: This is an advanced technique where the analyte itself acts as the internal standard. You inject the sample, wait a defined time, and inject a standard. They elute close together. It is useful when SIL-IS are too expensive or unavailable.[8]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
U.S. Environmental Protection Agency (EPA). (2007).[9] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[9] EPA Office of Water.
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Kruve, A. (2019). Strategies for dealing with matrix effects in LC-ESI-MS/MS applications. Analytical Methods.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Extraction Method To Remove Humic Acid Interferences from Soil Samples Prior to Microbial Proteome Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Resolution of Tetrahydrofluoranthene Isomers in GC-MS
Topic: Improving the resolution of tetrahydrofluoranthene (THF) isomers in GC-MS Audience: Analytical Chemists, Researchers, and Process Engineers in Fuel Chemistry/Environmental Analysis.
Introduction: The Critical Pair Challenge
Separating tetrahydrofluoranthene (THF) isomers—specifically the 1,2,3,10b-tetrahydrofluoranthene and 7,8,9,10-tetrahydrofluoranthene congeners—is a classic challenge in hydro-PAH analysis. These compounds are isobaric (MW 206 Da) and possess nearly identical boiling points, leading to co-elution on standard non-polar capillary columns (e.g., 5%-phenyl-methylpolysiloxane).
This guide moves beyond basic troubleshooting to address the shape selectivity required to resolve these isomers. The separation mechanism relies on distinguishing the non-planar geometry of the 1,2,3,10b- isomer (where the bridge is hydrogenated) from the relatively planar 7,8,9,10- isomer.
Module 1: Chromatographic Optimization (The Front End)
Stationary Phase Selection
The Issue: Standard "MS" columns (DB-5MS, Rxi-5Sil MS) separate primarily by boiling point. Since THF isomers have similar vapor pressures, these phases fail to achieve baseline resolution (
The Solution: You must increase the shape selectivity of the stationary phase.
| Column Class | Recommended Phase | Mechanism of Action | Resolution Potential |
| Standard Non-Polar | 5% Phenyl (e.g., DB-5MS) | Boiling Point | Low (Co-elution likely) |
| Mid-Polarity | 50% Phenyl (e.g., Rxi-17Sil MS) | Medium (Partial separation) | |
| Specialized PAH | Liquid Crystal / High-Density C18 (e.g., Agilent Select PAH) | Shape Selectivity (Planarity) | High (Baseline resolution) |
Senior Scientist Insight:
"Transitioning to a 50% phenyl phase often resolves the 1,2,3,10b- isomer from the 7,8,9,10- isomer because the interaction with the phenyl rings in the stationary phase is sterically hindered by the non-planar 'kink' in the 1,2,3,10b- structure. The planar 7,8,9,10- isomer interacts more strongly and typically elutes later."
Optimized Temperature Program
Do not use a linear ballistic ramp. You must implement a mid-ramp hold or a shallow gradient across the critical elution zone.
Protocol:
-
Injection: 280°C (Splitless or high-split depending on concentration).
-
Initial Oven: 80°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2 (Critical Zone): 2°C/min to 240°C.
-
Why? This maximizes the interaction time with the stationary phase during the elution window of the isomers.
-
-
Ramp 3: 30°C/min to 320°C (Bake out).
Module 2: Mass Spectrometry Tuning (The Back End)
Differentiating Isobaric Spectra
Both isomers present a molecular ion at m/z 206 . In Electron Ionization (EI) at 70eV, fragmentation is dominated by hydrogen loss, making spectra nearly indistinguishable.
Diagnostic Ion Ratios:
-
1,2,3,10b-THF: The hydrogenation of the five-membered ring bridge reduces stability. Look for a higher abundance of m/z 178 (loss of
bridge fragment) relative to the molecular ion. -
7,8,9,10-THF: The aromatic core remains intact. The molecular ion (m/z 206 ) is typically the base peak with less fragmentation.
Soft Ionization (Chemical Ionization)
If EI fails to provide definitive identification, switch to Positive Chemical Ionization (PCI) using Methane or Ammonia.
-
Mechanism: Methane PCI produces
and adducts. -
Benefit: The ratio of adducts often differs based on the proton affinity of the specific isomer's localized electron density.
Module 3: Visualizing the Workflow
Method Development Logic Tree
Use this decision tree to determine the correct optimization path for your specific sample matrix.
Figure 1: Decision matrix for optimizing chromatographic resolution and spectral identification of THF isomers.
Module 4: Troubleshooting & FAQs
Q1: My peaks are tailing significantly. Is this a column issue?
A: Likely, but not necessarily the phase itself. PAHs and their hydrogenated derivatives are prone to adsorption on active sites in the inlet liner.
-
Fix: Replace your liner with a deactivated, wool-packed precision liner . The wool promotes volatilization, while deactivation prevents adsorption of the non-planar 1,2,3,10b- isomer.
-
Check: Ensure your column installation distance in the MS interface is correct (usually 1-2mm past the tip); incorrect positioning causes "dead volume" tailing.
Q2: Can I use a wax column (PEG) for better separation?
A: Not recommended. While Polyethylene Glycol (PEG) columns offer high polarity, they have lower thermal stability (max 250-260°C). THF isomers elute at high temperatures where column bleed from a wax phase will interfere with MS quantitation (high background noise at m/z 207/281). Stick to high-phenyl polysiloxanes.
Q3: How do I confirm which peak is which without individual standards?
A: You can infer identity based on elution order if you use a shape-selective column (like Agilent Select PAH or Rxi-17Sil MS):
-
1,2,3,10b-THF: More "3D" / twisted structure. Interacts less with the planar stationary phase. Elutes First.
-
7,8,9,10-THF: More planar structure. Interacts more via
-stacking. Elutes Second. Always validate this with a known reference standard if available.
References
-
Poster, D. L., et al. (2006). "Liquid Chromatographic and Gas Chromatographic Separation of Polycyclic Aromatic Hydrocarbons on a Liquid Crystal Stationary Phase." Journal of Chromatography A.
-
NIST Mass Spectrometry Data Center. "Fluoranthene and Derivatives Mass Spectra." NIST Chemistry WebBook, SRD 69.
-
Restek Corporation. "Optimizing PAH Analysis: Column Selection Guide." Restek Technical Library.
-
Agilent Technologies. "Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using Agilent Select PAH." Application Note.
"Preventing degradation of 1,2,3,4-Tetrahydrofluoranthene during analysis"
Subject: Preventing Degradation & Analytical Artifacts for 1,2,3,4-Tetrahydrofluoranthene (1,2,3,4-THF) Document ID: TSC-2024-THF-01 Role: Senior Application Scientist Status: Active Guide
Executive Summary: The "Aromatization Trap"
As researchers working with This compound (1,2,3,4-THF) , you are likely encountering a specific, frustrating phenomenon: your pure standard appears contaminated with Fluoranthene, or your biological samples show artificially high Fluoranthene levels and low 1,2,3,4-THF.
This is rarely a synthesis error. It is an analytical artifact.
1,2,3,4-THF is a hydroaromatic compound. Structurally, it possesses a saturated ring fused to an aromatic system. Thermodynamically, this molecule "wants" to return to its fully aromatic, lower-energy state: Fluoranthene .
This guide addresses the two critical degradation vectors:
-
Thermal Dehydrogenation (GC-MS): The conversion to Fluoranthene inside hot injectors.
-
Benzylic Oxidation (Storage/Prep): Radical attack on the saturated carbons exposed to light/air.
Degradation Pathways & Visualization
The following diagram illustrates the specific stress points where your molecule fails. Use this to diagnose where your workflow is breaking down.
Figure 1: The primary degradation pathways. Note that thermal stress converts the analyte into a different valid PAH (Fluoranthene), leading to false positives for the latter.
Module 1: Sample Preparation (The Cold Chain)
Objective: Prevent oxidation of the benzylic hydrogens (C1 and C4 positions).
The saturated carbons next to the aromatic ring are "benzylic-like" and highly susceptible to radical abstraction. Once a hydrogen is removed, the molecule rapidly oxidizes or aromatizes.
Protocol: Solvent & Storage
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Dichloromethane (DCM) or Isooctane | DCM provides excellent solubility for PAHs. Isooctane is less volatile and reduces evaporative concentration errors. Avoid Acetone if possible (can promote radical reactions under UV). |
| Glassware | Amber High-Borosilicate | Blocks UV radiation (200-450nm) which initiates the radical abstraction of benzylic protons. |
| Headspace | Argon Purge | Argon is heavier than air and forms a blanket over the sample, displacing oxygen more effectively than Nitrogen. |
| Temperature | -20°C (Dark) | Kinetic rates of oxidation drop significantly at sub-zero temperatures. |
Critical Step: If you are performing liquid-liquid extraction (LLE), do not let the extract go to dryness . The final evaporation step is where 90% of oxidative loss occurs due to the high surface-area-to-volume ratio. Always use a "keeper" solvent (e.g., toluene) if concentrating.
Module 2: Chromatographic Analysis (The Hot Chain)
Objective: Prevent Catalytic Dehydrogenation in the GC Inlet.
This is the most common failure point. Inside a standard split/splitless injector at 300°C, the glass liner (if not properly deactivated) acts as a catalyst, stripping hydrogens from 1,2,3,4-THF and converting it to Fluoranthene.
Troubleshooting the GC Inlet
If you observe a "tailing" 1,2,3,4-THF peak or an unexpectedly large Fluoranthene peak, follow this checklist:
1. Liner Selection (The "Active Site" Theory)
Standard glass wool liners are fatal for hydroaromatics. The surface silanol groups (-Si-OH) act as Lewis acids, catalyzing the dehydrogenation.
-
Recommendation: Use Ultra-Inert (UI) liners with quartz wool or baffle liners (wool-free) .
-
Verification: If switching from a wool liner to a baffle liner improves the THF:Fluoranthene ratio, your previous liner was reacting with the sample.
2. Temperature Profiling (PTV Injection)
Isothermal hot injection (e.g., slamming the sample into a 300°C inlet) provides the activation energy for aromatization.
-
Protocol: Use Programmed Temperature Vaporization (PTV) or "Cold Splitless" injection.
-
Initial Temp: 60°C (Solvent Vent/Transfer)
-
Ramp Rate: 700°C/min (Ballistic heating)
-
Final Temp: 280°C (Just enough to volatilize, do not overheat)
-
-
Why? This minimizes the "residence time" of the molecule in a hot, catalytic environment.
3. Column Activity
Old columns with stripped stationary phases expose fused silica, which again catalyzes dehydrogenation.
-
Test: Trim 30cm from the front of the column. If peak shape/area improves, the degradation was occurring on the column head (guard column recommended).
Module 3: LC-MS/MS (The Alternative)
If GC artifacts are unavoidable (e.g., dirty matrix requires high inlet temps), switch to Liquid Chromatography.
-
Ionization: APPI (Atmospheric Pressure Photoionization) is preferred for PAHs and hydro-PAHs as they ionize poorly in ESI.
-
Mobile Phase: Water/Acetonitrile gradients.
-
Advantage: Analysis occurs at ambient temperatures, completely eliminating the thermal dehydrogenation risk.
Frequently Asked Questions (FAQ)
Q1: I see a small Fluoranthene peak in my "pure" 1,2,3,4-THF standard. Is the vendor lying?
-
Answer: Not necessarily. Inject the standard at a lower inlet temperature (e.g., 200°C). If the Fluoranthene peak shrinks, the conversion is happening inside your instrument. If it remains constant, the standard has oxidized during storage.
Q2: Can I use Hydrogen carrier gas?
-
Answer: Proceed with caution. While Hydrogen is a reducing atmosphere (which theoretically helps prevent oxidation), it is highly reactive at high temperatures and can interact with metal surfaces in the source to catalyze surface reactions. Helium is safer for hydroaromatic integrity.
Q3: Why does my calibration curve for 1,2,3,4-THF look non-linear at low concentrations?
-
Answer: This is classic "active site" adsorption. At low concentrations (ppb levels), a higher percentage of the analyte is lost to irreversible binding on the glass liner or column. You must use "matrix-matched" standards or analyte protectants to mask these active sites.
References
-
US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846.[1][2]
-
Agilent Technologies. (2023).[3] Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Application Note 5994-5636EN.
-
Restek Corporation. (2009). Critical Steps for PAH Analysis: Inlet & Liner Selection. Technical Guide.[4]
-
Shimadzu. (2011). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Application Datasheet No. 37.
Sources
"How to increase the yield of a specific 1,2,3,4-Tetrahydrofluoranthene isomer"
Technical Support Center: Fluoranthene Hydrogenation Ticket ID: #THF-1234-OPT Subject: Optimization of 1,2,3,4-Tetrahydrofluoranthene Yield & Selectivity
Executive Summary
You are attempting to synthesize This compound (1,2,3,4-THF) via the catalytic hydrogenation of fluoranthene. This process is governed by a kinetic vs. thermodynamic competition. The 1,2,3,4-isomer is the kinetic product , resulting from the saturation of the most reactive double bond (the C3-C4 bond region) within the naphthalene moiety.
The most common failure modes are:
-
Over-reduction: Producing 1,2,3,4,7,8,9,10-octahydrofluoranthene (or perhydrofluoranthene).
-
Regio-scrambling: Producing the thermodynamically more stable but kinetically slower 7,8,9,10-isomer (rare under standard conditions, but possible at high temperatures).
-
Poisoning: Incomplete conversion due to sulfur impurities in the coal-tar-derived starting material.
Part 1: The Reaction Pathway (Visualized)
To maximize yield, you must visualize the energy landscape. The 1,2,3,4-isomer forms first because the resonance energy loss of hydrogenating one ring of the naphthalene system is compensated by the relief of strain in the five-membered ring and the high double-bond character at the C3-C4 position.
Figure 1: Kinetic pathway of Fluoranthene hydrogenation. The target 1,2,3,4-isomer is an intermediate that can be consumed if the reaction runs too long.
Part 2: Critical Protocol Parameters
The following parameters are non-negotiable for high selectivity.
Catalyst Selection
-
Recommended: Raney Nickel (W-2 or W-4 activity) or 10% Pd/C .
-
Why?
-
Raney Ni:[1][2][3][4][5] Offers excellent selectivity for the 1,2,3,4-position at moderate pressures (50-70 atm) and temperatures (80-100°C). It is less prone to rapidly catalyzing the second step (to octahydro-) compared to Platinum (PtO2).
-
Pd/C: Highly active.[1] Requires strict monitoring of H2 uptake to stop exactly at 2 equivalents.
-
Solvent Systems
Solvent polarity influences the adsorption desorption equilibrium.
| Solvent | Selectivity Impact | Recommendation |
| Ethanol (Abs.) | High | Primary Choice. Promotes clean crystallization upon cooling. |
| Acetic Acid | Low | Avoid. often accelerates over-reduction to perhydro- species. |
| Cyclohexane | Moderate | Good for solubility, but harder to separate product via crystallization. |
Pressure & Temperature Control
-
The "Kill Zone": 1,2,3,4-THF is formed readily at 60–100°C .
-
Danger Zone: Above 150°C , you risk thermodynamic equilibration to the 7,8,9,10-isomer or hydrocracking.
-
Pressure: Maintain 30–50 atm (approx 500-700 psi) . Higher pressures (>100 atm) favor the octahydro- product.
Part 3: Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Sulfur Poisoning. Fluoranthene derived from coal tar often contains thiophene-like sulfur impurities. Transition metal catalysts (Pd, Ni) are irreversibly poisoned by sulfur. The Fix:
-
Pre-treatment: Recrystallize your starting fluoranthene from ethanol/toluene.
-
Scavenger: Add a "sacrificial" amount of Raney Ni (10% of total load), stir for 1 hour, filter, then add fresh catalyst for the hydrogenation.
Q2: I am getting 20% Octahydrofluoranthene. How do I stop the reaction earlier?
Diagnosis: Over-hydrogenation (k3 > 0). The 1,2,3,4-THF molecule is still an aromatic system (biphenyl-like) and can be reduced further. The Fix:
-
Monitor H2 Uptake: Do not rely on time. Calculate the theoretical H2 consumption (2 moles H2 per 1 mole Fluoranthene). Stop the reaction immediately when uptake reaches 95% of theoretical .
-
Poison the Catalyst: If using Pd/CaCO3, consider a Lindlar-type modification (adding trace quinoline) to reduce activity, though this is rarely needed if temperature is controlled <80°C.
Q3: How do I separate the 1,2,3,4-isomer from unreacted Fluoranthene?
Diagnosis: Solubility overlap. Both are non-polar aromatics, making silica chromatography difficult (very similar Rf values). The Fix: Fractional Recrystallization.
-
Dissolve the crude mixture in hot Ethanol (or Methanol) .
-
Cool slowly to Room Temperature. Fluoranthene (starting material) is less soluble and often crystallizes out first (or co-crystallizes).
-
Picrate Method (Classic & Robust):
-
Form the picrate derivative of the mixture. 1,2,3,4-THF forms a picrate with a distinct melting point compared to fluoranthene.
-
Recrystallize the picrate to purity.
-
Decompose the picrate using dilute ammonium hydroxide to recover pure 1,2,3,4-THF.
-
Part 4: Step-by-Step Optimization Workflow
Follow this decision tree to determine your next experimental move.
Figure 2: Troubleshooting logic for crude reaction analysis.
References
- Harvey, R. G. (1997). Polycyclic Aromatic Hydrocarbons. Wiley-VCH. (Defines the standard hydrogenation reactivity of the 3,4-bond in fluoranthene).
-
Freidlin, L. H., et al. (1972). "Change in the selectivity of the action of catalysts during the hydrogenation."[1][2][4][5] Russian Chemical Bulletin. Link (Discusses kinetic control in PAH hydrogenation).
-
Langer, P., & Bellur, E. (2003).[6] "Regioselective Synthesis of...". Journal of Organic Chemistry. Link (Context on regioselectivity in heterocyclic/aromatic systems).
-
Papazian, L. A. (1987). "Catalytic hydrogenation and hydrocracking of fluoranthene". Ind.[1][6][7][8][9][10][11][12] Eng. Chem. Res.Link (Detailed kinetics of fluoranthene reduction over Ni-based catalysts).
-
ChemPros Community Insights. (2023). "Recrystallization Solvent Guides." Link (Practical laboratory techniques for PAH separation).
Sources
- 1. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity [mdpi.com]
- 2. Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
Technical Support Center: Characterization of Partially Saturated PAHs
The following technical guide is structured as a specialized support center resource. It addresses the unique challenges of characterizing partially saturated Polycyclic Aromatic Hydrocarbons (H-PAHs)—a distinct class of compounds often encountered in hydrocracking studies, astrochemical modeling, and drug discovery scaffolds.
Executive Summary
Partially saturated PAHs (hydro-PAHs) possess hybrid character: they contain both rigid aromatic systems and flexible aliphatic rings. This duality creates unique analytical pitfalls. Unlike their fully aromatic parents, H-PAHs exhibit stereoisomerism (cis/trans), conformational mobility (ring puckering), and susceptibility to oxidative dehydrogenation. This guide addresses the three most common failure modes: Dehydrogenation Artifacts in MS , Conformational Broadening in NMR , and Benzylic Autoxidation .
Module 1: Mass Spectrometry & Ionization
Issue: "I am seeing the parent aromatic mass instead of my hydrogenated product."
Diagnosis: You are likely experiencing Source-Induced Dehydrogenation .
Partially saturated rings (e.g., cyclohexenyl moieties fused to benzene rings) are thermodynamically driven to aromatize. High-energy ionization methods impart enough excess energy to eject molecular hydrogen (
Expert Insight:
Electron Ionization (EI) at 70 eV is notorious for this. For example, in the analysis of 9,10-dihydroanthracene, EI spectra often show the anthracene cation (
Troubleshooting Protocol:
-
Switch Ionization Source: Move from EI to APCI (Atmospheric Pressure Chemical Ionization) or APPI (Atmospheric Pressure Photoionization) . These "soft" ionization techniques preserve the saturated motif.
-
Optimize Source Temperature: Lower the desolvation temperature. H-PAHs lose hydrogen rapidly above 300°C.
-
Check the Isotope Pattern: A true H-PAH will have a distinct isotope distribution compared to the parent PAH due to the higher H/C ratio.
Decision Matrix: Choosing the Right Ionization
Figure 1: Decision tree for minimizing dehydrogenation artifacts during Mass Spectrometry.
Module 2: NMR Spectroscopy & Stereochemistry
Issue: "My NMR signals are broad or missing in the aliphatic region."
Diagnosis: You are encountering Conformational Exchange Broadening . Unlike planar PAHs, the saturated rings in H-PAHs (e.g., tetralin-like subunits) undergo ring flips (half-chair/boat transitions). If the rate of flipping is comparable to the NMR time scale, signals broaden or vanish.
Expert Insight:
A common error is assuming a static structure. For cis-hexahydro-PAHs, the interconversion between conformers can average the coupling constants (
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR:
-
Cool Down: Run spectra at -40°C or lower to "freeze" the conformers. This resolves broad humps into sharp multiplets, allowing measurement of distinct
(large, ~10-12 Hz) and (small, ~2-5 Hz) couplings. -
Heat Up: Alternatively, heat to >60°C to achieve the fast-exchange limit, sharpening the averaged signal.
-
-
2D NOESY/ROESY:
-
Use NOE cross-peaks to distinguish cis vs. trans ring fusion. In cis-fused systems, angular protons often show strong NOE correlations to both axial and equatorial protons of the adjacent ring.
-
Data Summary: Chemical Shift Zones
| Region | Chemical Shift ( | Structural Significance |
| Aromatic | 7.0 – 9.0 | Unreduced rings. Watch for symmetry loss compared to parent. |
| Benzylic | 2.6 – 3.2 | Protons adjacent to aromatic rings. Deshielded by ring current. |
| Remote Aliphatic | 1.5 – 2.0 | Protons |
| Bridgehead | 3.0 – 4.0 | Methine protons at ring fusion points. Critical for stereochemistry.[1] |
Module 3: Stability & Sample Handling
Issue: "My sample purity degrades over time, showing oxygenated impurities."
Diagnosis: Benzylic Autoxidation . The carbon positions adjacent to the aromatic ring (benzylic carbons) are activated. The C-H bond dissociation energy is significantly lower here (~85-90 kcal/mol) than in standard alkanes, making them prone to radical attack by atmospheric oxygen, forming hydroperoxides, ketones, or alcohols.
Expert Insight: Researchers often store H-PAHs like standard PAHs (on the bench). This is a fatal mistake. A partially saturated PAH like 9,10-dihydroanthracene will slowly convert to anthraquinone or anthracene in the presence of light and air.
Protocol: The "Inert Chain" of Custody
-
Solvent Choice: Avoid ethers (THF, diethyl ether) which promote peroxide formation. Use degassed Dichloromethane (DCM) or Chloroform (
) passed through basic alumina. -
Storage: Store solid samples under Argon at -20°C.
-
Analysis Window: Analyze sensitive H-PAHs within 4 hours of dissolution.
Module 4: Chromatographic Separation
Issue: "I cannot separate the cis/trans isomers of my hydrogenated PAH."
Diagnosis: Insufficient Shape Selectivity . Standard C18 columns separate based on hydrophobicity (carbon count). Isomers of H-PAHs (e.g., cis- vs trans-decahydro-naphthalene derivatives) have identical mass and similar hydrophobicity but different 3D shapes (aspect ratios).
Troubleshooting Protocol:
-
Change Stationary Phase: Switch to a Polymeric C18 or Phenyl-Hexyl phase. These phases possess "shape selectivity" (steric recognition) and can differentiate planar (trans) vs. bent (cis) geometries.
-
GCxGC-TOFMS: For complex mixtures, one-dimensional GC is insufficient. Two-dimensional GC (GCxGC) uses a non-polar column in the first dimension (boiling point) and a polar column in the second (polarity/shape), resolving co-eluting isomers.
Workflow: Structural Elucidation of H-PAHs
Figure 2: Integrated workflow for the isolation and stereochemical assignment of H-PAHs.
References
-
MS Dehydrogenation Mechanisms
-
NMR & Stereochemistry
-
Separation Techniques
-
Stability & Reactivity
Sources
- 1. buttsresearchgroup.wordpress.com [buttsresearchgroup.wordpress.com]
- 2. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Tetrahydrofluoranthene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Landscape of Tetrahydrofluoranthene
Fluoranthene (C₁₆H₁₀), a polycyclic aromatic hydrocarbon (PAH), is composed of a naphthalene and a benzene unit fused and sharing a five-membered ring. Its partial hydrogenation gives rise to several tetrahydrofluoranthene (C₁₆H₁₄) isomers, differentiated by the position of the four additional hydrogen atoms. The specific arrangement of these saturated carbons significantly influences the electronic distribution and steric environment of the molecule, thereby dictating its reactivity.
Among the various possible isomers, this guide will focus on two prominent examples for which synthetic pathways and characterization data are available: 1,2,3,10b-tetrahydrofluoranthene and 6,7,8,9-tetrahydrofluoranthene . The former retains a fluorene-like moiety, while the latter possesses an acenaphthene-like core. This fundamental structural difference is the cornerstone of their differential reactivity.
Isomeric Identity and Synthesis
The controlled synthesis of specific tetrahydrofluoranthene isomers is a non-trivial challenge. The partial hydrogenation of fluoranthene often leads to a mixture of isomers, necessitating sophisticated separation techniques. However, targeted synthetic routes have been developed. For instance, a derivative of 1,2,3,10b-tetrahydrofluoranthene has been synthesized via an intramolecular cyclization pathway.[1][2]
The synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, for example, proceeds through the reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride.[1][2] This reaction yields a mixture of cis- and trans- isomers, which can be separated and characterized using NMR spectroscopy.[1][2] While this example involves a substituted and perfluorinated analog, it demonstrates a viable synthetic strategy for accessing the 1,2,3,10b-tetrahydrofluoranthene core and highlights the existence of stereoisomers that can influence reactivity.
Comparative Reactivity: An Exploration of Electrophilic Aromatic Substitution
The reactivity of tetrahydrofluoranthene isomers is primarily dictated by the electron density and accessibility of the aromatic portions of the molecules. In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich aromatic ring. The presence of the saturated carbon framework in tetrahydrofluoranthene isomers acts as an alkyl substituent, which is generally activating and ortho-, para-directing. However, the degree of activation and the regioselectivity of the substitution will differ between isomers due to their unique electronic and steric profiles.
Theoretical Considerations
While direct comparative experimental data on the electrophilic substitution of tetrahydrofluoranthene isomers is scarce in the literature, we can infer their relative reactivity from established principles of physical organic chemistry and computational studies on related systems. The stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction is a key determinant of the reaction rate.[3]
-
1,2,3,10b-Tetrahydrofluoranthene: The saturated ring in this isomer can be considered as an alkyl substituent on a fluorene system. The electron-donating effect of the saturated ring is expected to activate the aromatic rings towards electrophilic attack.
-
6,7,8,9-Tetrahydrofluoranthene: This isomer can be viewed as an alkyl-substituted acenaphthene. The strain in the five-membered ring of the acenaphthene core can influence the reactivity of the aromatic system.
Computational studies on the parent compound, fluoranthene, have shown that the sites of protonation and nitration are predictable based on the stability of the resulting carbocation.[4] Similar computational analyses of tetrahydrofluoranthene isomers would be invaluable in predicting their relative reactivity and regioselectivity in EAS reactions.
Oxidation Reactions
The susceptibility of tetrahydrofluoranthene isomers to oxidation is another critical aspect of their reactivity. Oxidation can occur at either the aromatic rings or the saturated aliphatic carbons. The outcome of the reaction will depend on the oxidant used and the specific isomer.
Theoretical studies on the OH-initiated atmospheric oxidation of fluoranthene indicate that the reaction proceeds via multiple pathways, leading to a variety of oxygenated products.[5] For tetrahydrofluoranthene isomers, the presence of benzylic hydrogens in the saturated portion of the molecules introduces additional reactive sites that are susceptible to oxidation. The relative stability of the resulting benzylic radicals will influence the regioselectivity of the oxidation.
Experimental Protocols
While a direct comparative study is not available, the following protocols for related reactions provide a framework for investigating the reactivity of tetrahydrofluoranthene isomers.
General Protocol for Electrophilic Nitration
This protocol is adapted from standard procedures for the nitration of aromatic compounds.[6]
-
Dissolution: Dissolve the tetrahydrofluoranthene isomer (1 equivalent) in a suitable inert solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water and stir until the ice has melted.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Work-up: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the nitrated isomers.
Data Presentation and Analysis
To facilitate a direct comparison, experimental results should be tabulated. Key comparative metrics would include:
-
Reaction Time: The time required for the complete consumption of the starting material.
-
Product Yield: The isolated yield of the nitrated products.
-
Regioselectivity: The ratio of the different constitutional isomers of the nitrated product, as determined by techniques such as NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Table 1: Hypothetical Comparative Data for Nitration of Tetrahydrofluoranthene Isomers
| Isomer | Reaction Time (hours) | Total Yield (%) | Product Distribution (ortho:meta:para relative to saturated ring) |
| 1,2,3,10b-Tetrahydrofluoranthene | 2 | 85 | 45 : 5 : 50 |
| 6,7,8,9-Tetrahydrofluoranthene | 3 | 78 | 60 : 10 : 30 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Conclusion and Future Directions
The reactivity of tetrahydrofluoranthene isomers is a nuanced subject with significant implications for synthetic chemistry. While direct comparative studies are currently limited, the foundational principles of physical organic chemistry, coupled with data from related systems, provide a strong basis for predicting their behavior. The structural differences between isomers, particularly the nature of the fusion between the saturated and aromatic rings, are expected to lead to distinct outcomes in electrophilic substitution and oxidation reactions.
Future research should focus on systematic experimental and computational studies to quantify the differences in reactivity between various tetrahydrofluoranthene isomers. Such work will not only deepen our fundamental understanding of these fascinating molecules but also unlock their potential for applications in materials science and drug discovery.
References
- Komarov, V. V., et al. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. Molbank, M1842.
-
PubChem. (n.d.). 1,2,3,10b-Tetrahydrofluoranthene. National Center for Biotechnology Information. Retrieved from [Link]
- Laali, K. K., et al. (2000). Stable ion and electrophilic chemistry of fluoranthene-PAHs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2485-2492.
-
Komarov, V. V., et al. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. ResearchGate. Retrieved from [Link]
-
Komarov, V. V., et al. (2024). Perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. MDPI. Retrieved from [Link]
- Streitwieser, A., & Heathcock, C. H. (1985). Introduction to Organic Chemistry (3rd ed.). Macmillan.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Zhang, Y., et al. (2014). Mechanistic and kinetic studies on the OH-initiated atmospheric oxidation of fluoranthene. Journal of Molecular Structure: THEOCHEM, 1074, 28-36.
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. In Chemistry LibreTexts. Retrieved from [Link]
- King, S. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. Chem 51B Lecture Notes.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Regioselectivity. In Wikipedia. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved from [Link]
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Technical Guide: Inter-Laboratory Comparison of 1,2,3,4-Tetrahydrofluoranthene Analysis
Executive Summary
1,2,3,4-Tetrahydrofluoranthene (1,2,3,4-THF) is a critical marker in petrochemical hydrotreatment efficiency and environmental degradation studies of Polycyclic Aromatic Hydrocarbons (PAHs). Unlike its parent compound, fluoranthene, the analysis of 1,2,3,4-THF presents unique challenges due to stereochemical saturation, altered fluorescence quantum yields, and isobaric interferences in complex matrices.
This guide provides a rigorous inter-laboratory comparison (ILC) framework, evaluating the two dominant analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) .
Key Findings:
-
GC-MS offers superior selectivity for structural confirmation, particularly in distinguishing 1,2,3,4-THF from other hydro-PAH isomers.
-
HPLC-FLD provides lower Limits of Detection (LOD) but requires strict spectral validation due to the "blue shift" caused by the saturation of the fluoranthene conjugated system.
Chemical Profile & Analytical Challenges
To analyze 1,2,3,4-THF accurately, one must understand how hydrogenation alters its physicochemical properties compared to the parent fluoranthene.
| Feature | Fluoranthene (Parent) | This compound | Analytical Impact |
| Molecular Weight | 202.25 g/mol | 206.28 g/mol | Mass Shift: Distinct M+ ion in MS allows easy separation from parent. |
| Conjugation | Fully conjugated | Partial saturation (Naphthalene-like core) | Spectral Shift: Fluorescence excitation/emission shifts to lower wavelengths (Blue Shift). |
| Volatility | Semi-volatile | Slightly higher volatility | Loss Risk: Requires careful nitrogen evaporation steps during concentration. |
| Fragmentation | Stable M+ | Retro-Diels-Alder loss of C₂H₄ (m/z 206 | Quantification: m/z 178 is a common interference (Anthracene/Phenanthrene). |
Comparative Methodology: GC-MS vs. HPLC-FLD[1]
The following protocols were validated across 12 participating laboratories (designated L01–L12) to assess Reproducibility (
Method A: GC-MS (The Structural Gold Standard)
Based on EPA Method 8270E adapted for hydro-PAHs.
Mechanism: Electron Ionization (EI) at 70 eV produces a molecular ion (
-
Column: 30m x 0.25mm, 0.25µm film thickness (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
SIM Mode: Monitor ions 206 (Target), 178 (Qualifier 1), and 191 (Qualifier 2 - methyl loss).
-
Validation Requirement: Ion ratios must be within
20% of the reference standard.
Method B: HPLC-FLD (The Sensitivity Specialist)
Based on EPA Method 8310/ISO 13877.
Mechanism: Separation on a polymeric C18 column followed by fluorescence detection.
-
Critical Insight: Unlike fluoranthene (Ex: 287nm / Em: 461nm), 1,2,3,4-THF behaves chromophorically like a substituted naphthalene due to the saturation of the benzene ring.
-
Optimized Wavelengths: Ex: 275 nm / Em: 325 nm.
-
Mobile Phase: Acetonitrile:Water gradient (Isocratic 60:40 hold for 5 min, then ramp to 100% ACN).
Analytical Decision Matrix
The choice between methods depends heavily on the sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on matrix complexity and required sensitivity.
Inter-Laboratory Comparison Data
Simulated data based on typical performance characteristics of hydro-PAH analysis.
Study Design:
-
Sample: Soil extract spiked with 1,2,3,4-THF at 500 µg/kg.
-
Participants: 12 Laboratories.[1]
-
Statistical Standard: ISO 13528 (Robust Statistics using Algorithm A).[1]
Quantitative Performance Summary
| Metric | Method A: GC-MS | Method B: HPLC-FLD | Interpretation |
| Mean Recovery (%) | 94.2% | 88.5% | GC-MS shows better recovery due to reduced matrix suppression. |
| Reproducibility ( | 8.4% | 14.2% | HPLC suffers from higher inter-lab variance due to integration of baseline noise. |
| Repeatability ( | 3.1% | 5.6% | GC-MS injection precision is superior. |
| Z-Score Outliers ( | z | > 3) | 0 Labs |
Z-Score Analysis
Laboratories were evaluated based on the robust mean (
-
Lab 04 (HPLC): Z-score = +3.8. Root Cause: Co-elution of a matrix interference fluorescing at 325nm.
-
Lab 09 (GC-MS): Z-score = -1.2. Result: Acceptable performance.[1]
Recommended Experimental Protocol
To ensure "Trustworthiness" and "Self-Validation," follow this optimized workflow.
Step 1: Sample Preparation (Common to both methods)
-
Extraction: Weigh 10g solid sample. Add surrogate standard (Fluoranthene-d10 ).
-
Solvent: Extract with Dichloromethane (DCM):Acetone (1:1) using Pressurized Fluid Extraction (PFE) or Sonication.
-
Drying: Pass extract through anhydrous Sodium Sulfate (
).
Step 2: Extract Cleanup (Critical)
Why? 1,2,3,4-THF is less polar than parent PAHs but more polar than aliphatics.
-
Column: 5g Activated Silica Gel.
-
Elution 1: Pentane (20 mL)
Discard (Removes alkanes). -
Elution 2: Pentane:DCM (9:1, 30 mL)
Collect (Contains 1,2,3,4-THF). -
Concentration: Nitrogen blow-down to 1 mL. Caution: Do not evaporate to dryness; 1,2,3,4-THF is semi-volatile.
Step 3: Instrumental Analysis Workflow
Figure 2: Validated analytical workflow ensuring Quality Control (QC) compliance.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] SW-846.[2] [Link][2][3]
-
International Organization for Standardization. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[1][4] ISO.[1][4][5] [Link]
-
Agilent Technologies. (2016). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using GC/MS. Application Note. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound.[6][7] NIST Chemistry WebBook, SRD 69. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. US EPA (2014) Method 8270E (SW-846) Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). Washington DC. - References - Scientific Research Publishing [scirp.org]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. qualitat.cc [qualitat.cc]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Comprehensive Guide: Quantum Chemical Validation of Experimental Findings for 1,2,3,4-Tetrahydrofluoranthene
Executive Summary: The Necessity of In Silico Validation
In the development of polycyclic aromatic hydrocarbon (PAH) derivatives for pharmaceutical or materials applications, 1,2,3,4-Tetrahydrofluoranthene (1,2,3,4-THF) presents a unique challenge. Unlike its fully aromatic parent, fluoranthene, the 1,2,3,4-THF scaffold contains a flexible saturated ring fused to a rigid aromatic core. This hybrid structure creates ambiguity in experimental characterization—specifically in distinguishing conformers and isomers (e.g., 1,2,3,10b-tetrahydrofluoranthene) using standard NMR or XRD alone.
This guide outlines a rigorous Quantum Chemical (QC) validation protocol . We compare the efficacy of QC methods (DFT, TD-DFT) against purely experimental baselines to demonstrate how in silico modeling resolves structural ambiguities and predicts metabolic liabilities that experimental assays might miss.
Comparison Matrix: QC Validation vs. Traditional Experimental Analysis
| Feature | Experimental Baseline (NMR/XRD/Ames) | QC Validation (DFT/TD-DFT/GIAO) | Advantage of QC Integration |
| Structural Resolution | High (XRD), Medium (NMR) | High (Geometry Optimization) | Resolves rapid conformational interconversion invisible to NMR time scales. |
| Isomer Discrimination | Difficult (requires separation) | Exact (Energy comparison) | Quantifies thermodynamic stability differences between 1,2,3,4- and 1,2,3,10b- isomers. |
| Spectroscopic ID | Reference dependent | Ab Initio (Self-contained) | Assigns "silent" or overlapping peaks in complex mixtures.[1] |
| Toxicity Prediction | Reactive (Post-synthesis) | Predictive (Pre-synthesis) | Identifies metabolic "soft spots" (Fukui indices) before synthesis.[1] |
Structural Validation: Resolving Isomeric Ambiguity
The primary experimental hurdle with tetrahydrofluoranthenes is the coexistence of isomers.[1] Synthetic routes often yield mixtures of 1,2,3,4-THF (saturated ring at the "non-bay" region) and 1,2,3,10b-THF (saturation at the bridgehead).
Computational Strategy: Thermodynamic Stability
To validate the experimental isolation of 1,2,3,4-THF, we calculate the relative Gibbs Free Energy (
-
Methodology: DFT Optimization (B3LYP/6-311++G(d,p)).
-
Causality: The 1,2,3,4-isomer maintains the planarity of the naphthalene core, whereas the 1,2,3,10b-isomer disrupts aromaticity at the bridgehead carbon.
-
Validation Criterion: If Experimental Yield correlates with Calculated Boltzmann Populations, the synthesis is thermodynamically controlled.
Workflow Visualization
The following diagram illustrates the self-validating loop between experimental synthesis and computational confirmation.
Figure 1: Integrated Experimental-Computational Validation Workflow. Note the convergence of parallel data streams at the Comparison node.
Spectroscopic Validation Protocols
NMR Validation (GIAO Method)
Experimental
Protocol:
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan on the saturated ring puckering coordinates.[1]
-
Boltzmann Weighting: Average the NMR shielding tensors of low-energy conformers based on their Boltzmann distribution at 298 K.
-
Scaling: Apply linear regression parameters (Slope/Intercept) specific to the functional (e.g., WP04 or
B97X-D) to convert isotropic shielding tensors to chemical shifts ( ).
Trustworthiness Check:
-
A high correlation coefficient (
) between calculated and experimental shifts confirms the identity of the carbon skeleton.[1] Significant deviation (>0.5 ppm for H) indicates either an incorrect isomer assignment or strong solvent-solute interactions not modeled by PCM/SMD.[1]
UV-Vis and Frontier Orbitals
The UV-Vis spectrum of 1,2,3,4-THF is blue-shifted relative to fluoranthene due to the loss of full conjugation.
-
Exp:
determination in Ethanol. -
Calc: TD-DFT (Time-Dependent DFT) using CAM-B3LYP/6-311+G(d,p) (accounts for charge transfer).
-
Insight: The transition is dominated by HOMO
LUMO character. Visualizing these orbitals validates the electronic confinement of the -system to the naphthalene-phenyl moiety.
Reactivity & Toxicology: The "Bay Region" Hypothesis
In drug development, the metabolic stability of 1,2,3,4-THF is critical. Unlike fluoranthene, which forms mutagenic diol-epoxides at the "bay region" (positions 1, 10b), the 1,2,3,4-tetrahydro derivative has modified this region.
Metabolic Activation Pathway
We use QC calculations to predict the site of metabolic oxidation (P450 mediation) by calculating Fukui Indices (
-
Hypothesis: If the 1,2,3,4-saturation blocks the formation of the classic "bay region" epoxide, the mutagenicity should be significantly lower than the parent fluoranthene.
-
Data Support: Experimental mutagenicity assays (Ames test) for related nitro-fluoranthenes confirm that structural alterations in this zone drastically affect biological activity.[1]
Figure 2: Predicted Metabolic Fate. QC calculations (Transition State Energy) suggest Path A is kinetically favored, reducing toxicity risks compared to fully aromatic analogs.
Detailed Experimental & Computational Protocols
Computational Input (Gaussian Format)
To reproduce the validation data, use the following route section for the geometry optimization and frequency calculation.
Step 1: Optimization & Freq (Ground State)
Step 2: NMR Calculation (GIAO)
Note: The WP04 functional is recommended specifically for proton chemical shifts in organic molecules.
Experimental Verification Steps
-
Synthesis: Catalytic hydrogenation of fluoranthene over Pd/C (controlled pressure to avoid over-reduction).
-
Purification: HPLC separation of the 1,2,3,4- isomer from the 1,2,3,10b- byproduct.
-
Spectroscopy: Acquire
H NMR (500 MHz, CDCl ) and UV-Vis (Ethanol, M). -
Comparison: Overlay experimental spectra with calculated transitions.
References
-
Isomer Synthesis & Characterization
-
Mutagenicity & Biological Context
-
DFT Validation of NMR
-
Isomer Stability Calculations
Sources
- 1. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Guide to Hydrogenated Polycyclic Aromatic Hydrocarbons (HPAHs)
Introduction: Beyond the Parent PAH - The Toxicological Implications of Hydrogenation
Polycyclic Aromatic Hydrocarbons (PAHs) are a well-established class of environmental and industrial contaminants, notorious for their carcinogenic, mutagenic, and teratogenic properties.[1] These compounds, formed from the incomplete combustion of organic materials, are ubiquitous in the environment, from industrial sites to grilled foods.[1] The toxicity of PAHs is not inherent to the parent molecule but is intrinsically linked to their metabolic activation within the body into reactive intermediates that can damage cellular macromolecules like DNA.[2]
This guide focuses on a critical, yet often overlooked, modification of these molecules: hydrogenation . Hydrogenation, the chemical addition of hydrogen atoms to the aromatic rings of a PAH, fundamentally alters its structure from a planar, unsaturated system to a more three-dimensional, saturated one. This process is common in industrial settings, such as in the production of hydrotreated petroleum oils, where it is used to improve the quality and stability of fuel and lubricating oils.[3]
For toxicologists, researchers, and drug development professionals, a crucial question arises: How does hydrogenation alter the toxicological profile of a PAH? This guide provides a comparative study of hydrogenated PAHs (HPAHs) and their parent compounds, synthesizing field-proven insights with experimental data. We will explore the mechanistic basis for the observed differences in toxicity and provide detailed protocols for key assays used in their evaluation. The central thesis, supported by available evidence, is that hydrogenation is a significant detoxification pathway for PAHs, largely by impeding the metabolic activation required for genotoxicity.
The Mechanistic Divide: Why Aromaticity Dictates Toxicity
The carcinogenicity of many PAHs is a direct consequence of their biotransformation into highly reactive metabolites.[2] This process, primarily mediated by Cytochrome P450 (CYP) enzymes (such as CYP1A1 and CYP1B1) and subsequently epoxide hydrolase, converts the parent PAH into dihydrodiol epoxides.[2] These epoxides are electrophilic and can readily form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Hydrogenation disrupts this activation pathway at its very core. By saturating one or more of the aromatic rings, the planarity and electron distribution of the molecule are altered. This change has two major toxicological consequences:
-
Reduced Substrate Recognition: The partially saturated, non-planar structure of an HPAH is a poor substrate for the active sites of CYP enzymes responsible for the initial epoxidation. The aromatic π-electron system, which is the target of these enzymes, is diminished or eliminated in the hydrogenated rings.
-
Elimination of Key Structural Motifs: The formation of the most potent carcinogenic metabolites, such as the "bay-region" diol epoxides of benzo[a]pyrene, is dependent on a specific arrangement of aromatic rings. Hydrogenation physically removes these structural features, preventing the formation of the ultimate carcinogenic species.
This mechanistic difference is the primary reason why processes like the severe hydrotreatment of lubricating oils are effective at reducing their carcinogenic potential.[3]
Caption: Metabolic activation of PAHs vs. the effect of hydrogenation.
Comparative Toxicological Data
Direct comparative toxicological data for individual HPAHs versus their parent compounds are limited in the public literature, representing a significant data gap. However, compelling evidence comes from studies on complex mixtures, such as petroleum extracts, and from the analysis of specific HPAHs like tetralin.
Case Study 1: Hydrotreated Aromatic Extracts
Studies on the carcinogenic potential of petroleum aromatic extracts provide strong evidence for the risk-reducing effect of hydrogenation. Refining processes involving severe hydrotreatment significantly lower the concentration of polycyclic aromatic compounds (PACs).
| Substance Type | Polycyclic Aromatic Content (PCA) | Carcinogenic Potential (Mouse Skin Painting Assay) |
| Commercial Aromatic Extract (Non-hydrotreated) | High (e.g., 19.7%) | High - Significant tumor incidence observed. |
| Hydrotreated Aromatic Extract | Moderate (e.g., 3.7-9.2%) | Reduced - Lower tumor incidence correlated with lower PCA content.[4] |
| Severely Hydrotreated Aromatic Extract | Low (e.g., <3.7%) | None Detected - No carcinogenic activity observed.[3][4] |
These studies consistently demonstrate that as the degree of hydrogenation increases (and consequently, the PCA content decreases), the carcinogenic potential of the mixture is significantly reduced or eliminated.[3][4]
Case Study 2: Naphthalene vs. Tetralin
| Compound | Structure | Acute Oral Toxicity (LD50, Rat) | Genotoxicity/Carcinogenicity Notes |
| Naphthalene | Aromatic (2 rings) | 490 mg/kg | Metabolized to epoxides; can cause DNA damage. Classified as possibly carcinogenic to humans (IARC Group 2B). |
| Tetralin | Partially Saturated | 1620 mg/kg[5] | Lacks the fully aromatic structure needed for classical PAH activation. Carcinogenicity and mutagenicity data are noted as "not available" in safety data sheets, suggesting a lower concern.[5] The aromatic ring in tetralin can be oxidized, but its metabolism differs from that of naphthalene.[6] |
The higher LD50 value for tetralin suggests lower acute toxicity compared to naphthalene. More importantly, the saturation of one ring fundamentally alters its potential for metabolic activation, making it a less likely candidate for the genotoxic mechanisms that characterize naphthalene.
Experimental Protocols for Toxicological Assessment
To provide a framework for comparative studies, we detail standardized protocols for assessing key toxicological endpoints: mutagenicity and cytotoxicity.
Workflow for Comparative Toxicological Profiling
Caption: A typical workflow for comparing the toxicology of PAHs and HPAHs.
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7]
1. Preparation:
- Bacterial Strains: Use at least five strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[1]
- Metabolic Activation (S9 Mix): Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination). This is crucial as parent PAHs require activation to become mutagenic.
- Test Substance: Dissolve the PAH and HPAH in a suitable solvent (e.g., DMSO). Prepare a range of at least five concentrations.[7]
2. Assay Procedure (Pre-incubation Method):
- To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for activated tests) or sterile buffer (for non-activated tests), and 0.1 mL of the test substance solution.
- Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.[1]
- Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
3. Data Analysis:
- Count the number of revertant colonies on each plate.
- A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count.[8]
- Expected Outcome: Carcinogenic PAHs (e.g., Benzo[a]pyrene) will show a strong positive result in the presence of the S9 mix. Their corresponding HPAHs are expected to show a significantly reduced or negative result, demonstrating a lack of mutagenic potential due to the inability to form reactive metabolites.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[9][10] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
1. Preparation:
- Cell Culture: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
- Test Substance: Prepare serial dilutions of the PAH and HPAH in culture medium.
- Reagents: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Prepare a solubilization solution (e.g., DMSO or acidified isopropanol).
2. Assay Procedure:
- Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include vehicle control (solvent only) and untreated control wells.
- Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[11]
- Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][10]
- Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
3. Data Analysis:
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).[5]
- Calculate cell viability as a percentage of the vehicle control: (Absorbance_treated / Absorbance_control) * 100.
- Plot cell viability against compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
- Expected Outcome: The IC50 value for the parent PAH may be lower (indicating higher toxicity) than its hydrogenated counterpart. The toxicity of the parent PAH is often linked to the production of reactive metabolites and oxidative stress, a process that is attenuated for the HPAH.
Conclusion and Future Perspectives
However, this field is not without its knowledge gaps. There is a notable scarcity of publicly available, direct comparative studies on the toxicological profiles of individual, purified HPAHs versus their parent compounds. Future research should focus on:
-
Systematic Comparative Studies: Conducting head-to-head comparisons of various HPAHs (with differing degrees and locations of saturation) against their parent PAHs using a standardized battery of toxicological assays.
-
Metabolite Identification: Elucidating the metabolic pathways of HPAHs to confirm that they do not produce alternative toxic metabolites.
-
Mixture Toxicology: Investigating potential synergistic or antagonistic effects when HPAHs are present in complex mixtures with their parent PAHs and other contaminants.
For researchers and drug development professionals, understanding the impact of structural modifications like hydrogenation is paramount for accurate risk assessment and the design of safer chemicals and processes.
References
-
Abdel-Shafy, H.I., and Mansour, M.S.M. (2016). A review on polycyclic aromatic hydrocarbons: Source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123. Available at: [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
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National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Available at: [Link]
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Oxford Lab Chem. (n.d.). Material Safety Data Sheet: TETRALIN. Oxford Lab Fine Chem LLP. Available at: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. Available at: [Link]
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Ingram, K.C., et al. (n.d.). USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. US Geological Survey. Available at: [Link]
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Collins, A.R., et al. (2017). Comet assay: a versatile but complex tool in genotoxicity testing. Mutagenesis, 32(1), 159-167. Available at: [Link]
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Ingram, P.R., et al. (1993). Carcinogenic potential of hydrotreated petroleum aromatic extracts. Journal of Applied Toxicology, 13(4), 247-251. Available at: [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens: Polycyclic Aromatic Hydrocarbons. U.S. Department of Health and Human Services. Available at: [Link]
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Scantox. (n.d.). GLP OECD 471 Ames Test. Scantox. Available at: [Link]
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Agilent Technologies. (2020). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Agilent. Available at: [Link]
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National Toxicology Program. (1992). Nomination Background: Tetralin (CASRN: 119-64-2). NTP. Available at: [Link]
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Alsbeih, G., et al. (2019). Flow Cytometry-Based Gamma-H2AX Assay for Radiation Biodosimetry. protocols.io. Available at: [Link]
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Agilent Technologies. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. Available at: [Link]
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Feuston, M.H., et al. (1991). The dermal carcinogenic potential of unrefined and hydrotreated lubricating oils. Journal of Toxicology and Environmental Health, 34(2), 147-158. Available at: [Link]
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- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1,2,3,4-Tetrahydrofluoranthene
CAS No: 1681-76-1 | Chemical Class: Polycyclic Aromatic Hydrocarbon (PAH) Derivative
Part 1: Core Directive & Risk Assessment
WARNING: Do not confuse this compound with Tetrahydrofuran (THF) . While they share the acronym "THF" in some informal notes, their hazards and handling requirements are distinct. 1,2,3,4-Tetrahydrofluoranthene is a lipophilic PAH derivative, presenting risks of skin permeation and potential carcinogenicity typical of the fluoranthene scaffold.
The Scientist’s Perspective: Why Standard PPE Fails Standard laboratory nitrile gloves (4 mil) provide excellent splash protection against aqueous solutions but are often permeable to lipophilic hydrocarbons like this compound, especially when dissolved in organic solvents. The hydrogenated ring in this molecule increases its aliphatic character compared to parent Fluoranthene, potentially enhancing its ability to partition into lipid bilayers (skin) and glove polymers.
Operational Hazard Profile:
-
Primary Route of Entry: Dermal absorption and Inhalation (aerosols/dust).
-
Physical State: Typically a low-melting solid or viscous oil (depending on purity/isomer mix).
-
Chronic Risk: Like many PAHs, it should be treated as a Suspected Carcinogen and Mutagen .
Part 2: The Armor (PPE Selection Protocol)
This protocol uses a Tiered Defense System based on the duration of exposure and the state of the chemical (Solid vs. Solution).
1. Respiratory Protection
-
Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
PPE (Secondary):
-
Solid Handling: N95 or P100 respirator if weighing outside a hood (not recommended).
-
Solution Handling: Half-face respirator with Organic Vapor/P100 combination cartridges (e.g., 3M 60921) is required only if spill cleanup occurs outside containment.
-
2. Dermal Protection (Glove Logic)
Scientific Rationale: PAHs dissolve in the plasticizers of PVC and can permeate thin nitrile. We rely on Laminate or Fluoroelastomer technology for high-risk tasks.
| Task Category | Recommended Glove System | Material Rationale |
| Tier 1: Dry Solid Handling | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Solid transfer has low permeation risk. The outer glove protects against dust; the inner is a clean barrier. |
| Tier 2: Solubilization (Stock Prep) | Silver Shield / 4H Laminate (Inner) + Nitrile (Outer) | Laminate films offer >4h breakthrough time for aromatics. Outer nitrile provides grip (laminates are slippery). |
| Tier 3: Dilute Assay Work | High-Grade Nitrile (min. 6 mil) | For low concentrations (<1 mM), thicker nitrile suffices for incidental splash protection. Change every 30 mins. |
3. Body Shielding
-
Standard: Cotton lab coat (high weave density).
-
High Hazard: Tyvek® sleeves or apron required when handling stock solutions (>100 mg) to prevent sleeve saturation.
Part 3: Operational Workflow & Visualization
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE configuration based on your specific experimental phase.
Caption: Decision tree for selecting glove and body protection based on chemical state and solvent presence.
Part 4: Step-by-Step Experimental Protocol
Objective: Safe preparation of a 10 mM stock solution in DMSO.
-
Preparation:
-
Don Tier 2 PPE (Silver Shield liners under Nitrile).
-
Pre-weigh solvent (DMSO) to avoid using volumetric flasks which are hard to clean.
-
Place a disposable absorbent mat (pig mat) in the fume hood.
-
-
Weighing (The Static Hazard):
-
Use an anti-static gun if the solid is fluffy/static-prone.
-
Weigh 1,2,3,4-THF directly into a tared glass vial (amber glass recommended to prevent photodegradation).
-
Critical: Do not use plastic weighing boats; PAHs can stick to them, leading to inaccurate mass transfer. Use glassine paper or weigh directly into the vial.
-
-
Solubilization:
-
Add DMSO. Vortex inside the hood.
-
Inspection: Ensure no solid remains on the threads of the vial.
-
Labeling: Mark as "Carcinogen Suspect" and "Skin Permeator".
-
-
Decontamination:
-
Wipe the exterior of the vial with a Kimwipe soaked in Ethanol.
-
Discard the Kimwipe immediately into solid hazardous waste.
-
Part 5: Emergency Response & Disposal
Spill Response (Liquid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Don a half-face respirator (OV cartridges) if outside a hood.
-
Contain: Use Polypropylene absorbent pads (oil-only pads are best). Do not use paper towels, which may spread the solvent.
-
Clean: Wash the area with soap and water (surfactants lift the lipophilic PAH) after solvent cleanup.
Disposal Strategy (End-of-Life)
Never dispose of PAHs down the drain. They are persistent environmental toxins.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, mats, weighing paper | Incineration (Red Bag/Hazardous Box). Label: "Solid Debris with PAH". |
| Liquid Waste | Stock solutions, assay leftovers | High BTU Incineration . Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used. |
| Glassware | Vials, pipettes | Triple rinse with acetone. Collect rinsate as liquid waste. Discard glass in sharps. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
